Isohopeaphenol
Description
Properties
Molecular Formula |
C56H42O12 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51+,52+,53+,54+,55-,56-/m1/s1 |
InChI Key |
YQQUILZPDYJDQJ-DAZNBUADSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isohopeaphenol from Vitis vinifera: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohopeaphenol, a resveratrol (B1683913) tetramer, is a significant stilbenoid found in Vitis vinifera (grapevine), particularly in the canes. While the discovery of stilbenoids in grapevine is well-established, the specific identification of ishopeaphenol is a more recent development in the comprehensive analysis of the plant's phytochemical profile. This technical guide provides an in-depth overview of the discovery of ishopeaphenol in Vitis vinifera, details a generalized methodology for its isolation from grape canes, and presents its quantitative analysis. Furthermore, this document outlines the known biological activities of this complex polyphenol and its potential implications for research and drug development.
Discovery of this compound in Vitis vinifera
The presence of stilbenoids, a class of phenolic compounds, in Vitis vinifera has been a subject of scientific inquiry for decades, largely due to the well-known biological activities of resveratrol. Deeper investigations into the complex phytochemical matrix of grapevine byproducts, particularly the canes, have led to the identification of a diverse array of resveratrol oligomers.
The definitive identification of ishopeaphenol in Vitis vinifera was reported in studies analyzing the composition of stilbene-rich extracts from grape canes. For instance, a study on the antifungal activities of grape cane extracts against Plasmopara viticola (downy mildew) quantified ishopeaphenol as a notable constituent.[1] This discovery underscores the importance of viticultural waste streams as a valuable source of complex, bioactive molecules. While the initial discovery of hopeaphenol, a stereoisomer of ishopeaphenol, was in plants of the Dipterocarpaceae family, its subsequent identification in Vitis vinifera has opened new avenues for research into the chemical diversity and potential applications of grape-derived compounds.[2]
Quantitative Data on Stilbenoids in Vitis vinifera Canes
Grape canes are a rich source of various stilbenoids. The concentration and composition of these compounds can vary significantly depending on the grape cultivar. The table below summarizes the quantitative data on major stilbenoids found in the canes of different Vitis vinifera cultivars, including the reported concentration of ishopeaphenol.
| Stilbenoid | Mean Concentration (mg/kg Dry Weight) in Canes of 16 Cultivars | Concentration in a Specific Grape Cane Extract (%) |
| This compound | Not individually quantified across all cultivars | 3.6% [1] |
| Hopeaphenol | 850 | 1.3%[1] |
| E-ε-viniferin | 2171 | 12.3%[1] |
| E-resveratrol | 791 | 5.8%[1] |
| E-piceatannol | 672 | 0.4%[1] |
| Vitisin B | 209 | 1.9%[1] |
| Miyabenol C | 40 | 2.0%[1] |
Data for mean concentration is adapted from a comparative analysis of major Vitis vinifera L. cultivars.[3] Data for percentage in a specific extract is from a study on the antifungal properties of grape cane extracts.[1]
Experimental Protocols: Isolation and Characterization of this compound
While a specific, detailed protocol for the isolation of ishopeaphenol from Vitis vinifera is not extensively documented, a general methodology for the extraction and purification of stilbenoids from grape canes can be applied. This protocol involves a multi-step process of extraction, fractionation, and chromatographic separation.
General Workflow for Stilbenoid Isolation
References
Chemical structure and stereochemistry of Isohopeaphenol
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isohopeaphenol
Introduction
This compound is a naturally occurring resveratrol (B1683913) tetramer, a class of polyphenolic compounds known for their complex structures and significant biological activities. As an oligostilbene, it is formed through the oxidative coupling of four resveratrol units. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its structural elucidation, presents key quantitative data, outlines experimental methodologies, and visualizes relevant workflows and biological pathways.
Chemical Structure and Stereochemistry
This compound is a complex molecule with the molecular formula C₅₆H₄₂O₁₂.[1][2][3] It is a geometric isomer of hopeaphenol, another resveratrol tetramer. The core structure consists of two dihydrobenzofuran rings and two stilbene (B7821643) moieties linked together. The specific arrangement and connectivity of these units, along with the stereochemistry at its chiral centers, define its unique chemical identity.
Molecular Structure
The structure of (-)-isohopeaphenol was elucidated through extensive spectroscopic analysis.[1] It is a tetramer of 3,5,4'-trihydroxystilbene (resveratrol). The IUPAC name for one of its stereoisomers is (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol.[2]
Stereochemistry
The stereochemistry of this compound is crucial to its biological activity and is a key feature distinguishing it from its isomers like hopeaphenol. The relative stereochemistry of (-)-isohopeaphenol has been determined using techniques such as Difference Nuclear Overhauser Effect (DIF-NOE) experiments.[1]
Key stereochemical relationships in (-)-isohopeaphenol are:
-
trans between H-7a and H-8a
-
cis between H-8a and H-7b
-
cis between H-8a and H-8b[1]
These relationships were confirmed by the observation of NOEs between H-8a and H-8b (4.1%) and between H-7b and H-8b (3.7%), along with a coupling constant (J) of 10.3 Hz between H-7a and H-8a.[1] Unlike some related symmetrical compounds, this compound does not possess a symmetrical plane, which is reflected in its optical activity.[1] The absolute configuration of this compound, however, remains to be definitively clarified in the cited literature.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, derived from spectroscopic and physicochemical analyses.
Table 1: Physicochemical Properties of (-)-Isohopeaphenol
| Property | Value | Reference |
| Molecular Formula | C₅₆H₄₂O₁₂ | [1] |
| Molecular Weight | 906.9 g/mol | [2][3] |
| Exact Mass (HR-FABMS, [M+H]⁺) | 907.2818 (requires: 907.2754) | [1] |
| Optical Rotation [α]D | -114.5° (c 0.44, MeOH) | [1] |
| Appearance | Pale brownish powder | [1] |
Table 2: Spectroscopic Data for (-)-Isohopeaphenol
| Spectroscopic Technique | Wavelength / Frequency | Details | Reference |
| UV (MeOH) | 284 nm | ε 16800 | [1] |
| 229 nm | ε 66600 | [1] | |
| 210 nm | ε 98800 | [1] | |
| IR (KBr) | 3300 cm⁻¹ | br (O-H stretch) | [1] |
| 1615 cm⁻¹ | (Aromatic C=C stretch) | [1] | |
| CD (MeOH) ΔE (nm) | -3.4 | 290 nm | [1] |
| +24 | 240 nm | [1] | |
| -62 | 213 nm | [1] |
Table 3: ¹H and ¹³C NMR Data for (-)-Isohopeaphenol (in Acetone-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 7a | 93.6 | 5.48 (d, 10.3) |
| 8a | 55.4 | 4.31 (dd, 10.3, 9.5) |
| 7b | 87.1 | 5.09 (d, 9.5) |
| 8b | 51.7 | 4.41 (d, 9.5) |
| 7c | 93.6 | 5.48 (d, 10.3) |
| 8c | 55.4 | 4.31 (dd, 10.3, 9.5) |
| 7d | 87.1 | 5.09 (d, 9.5) |
| 8d | 51.7 | 4.41 (d, 9.5) |
| 2a, 6a | 129.1 | 6.81 (d, 8.5) |
| 3a, 5a | 115.3 | 6.64 (d, 8.5) |
| 2b, 6b | 130.3 | 6.89 (d, 8.5) |
| 3b, 5b | 114.7 | 6.57 (d, 8.5) |
| 2c, 6c | 129.1 | 6.81 (d, 8.5) |
| 3c, 5c | 115.3 | 6.64 (d, 8.5) |
| 2d, 6d | 130.3 | 6.89 (d, 8.5) |
| 3d, 5d | 114.7 | 6.57 (d, 8.5) |
| 10a, 14a | 106.3 | 6.13 (br s) |
| 12a | 101.9 | 6.15 (t, 2.2) |
| 10b, 14b | 106.6 | 6.09 (d, 2.0) |
| 12b | 101.7 | 6.17 (t, 2.0) |
| 10c, 14c | 106.3 | 6.13 (br s) |
| 12c | 101.9 | 6.15 (t, 2.2) |
| 10d, 14d | 106.6 | 6.09 (d, 2.0) |
| 12d | 101.7 | 6.17 (t, 2.0) |
| (Data adapted from Oshima et al., 1995)[1] |
Experimental Protocols
The structural elucidation of this compound involves a multi-step process from isolation to spectroscopic analysis.
Isolation and Purification of (-)-Isohopeaphenol
The following protocol describes the isolation of (-)-isohopeaphenol from the cork of Vitis vinifera 'Kyohou'.[1]
-
Extraction: The plant material, previously extracted with methanol, is further extracted with acetone (B3395972).
-
Solvent Partitioning: The resulting acetone extract is partitioned between hexane, chloroform, ethyl acetate (B1210297), and water. The ethyl acetate soluble fraction, containing the oligostilbenes, is collected.
-
Chromatography (Initial Separation): The ethyl acetate fraction is subjected to repeated medium-pressure column chromatography (MPCC) on silica (B1680970) gel to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC on a reversed-phase silica gel column. This step yields a mixture of (-)-isohopeaphenol and (+)-hopeaphenol.
-
Recycled HPLC: The final separation of (-)-isohopeaphenol from its isomer is accomplished by recycled HPLC on a reversed-phase silica gel column, yielding the pure compound.
Structural Elucidation Methods
The definitive structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₅₆H₄₂O₁₂.[1]
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Samples are dissolved in a deuterated solvent (e.g., acetone-d₆), and spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These spectra provide information on the chemical environment of all hydrogen and carbon atoms in the molecule.[1]
-
2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are conducted to establish correlations between protons (COSY), between protons and directly attached carbons (HMQC), and between protons and carbons separated by two or three bonds (HMBC). This allows for the complete assignment of all signals and confirms the connectivity of the molecular backbone.
-
Difference NOE Spectroscopy: To determine the relative stereochemistry, Difference Nuclear Overhauser Effect experiments are performed. Irradiation of specific protons and observation of signal enhancements in nearby protons (through-space interaction) allows for the determination of their spatial proximity, confirming cis/trans relationships.[1]
-
-
Optical Rotation: The specific rotation is measured using a digital polarimeter to determine the chiroptical properties of the molecule, distinguishing between enantiomers.[1]
-
UV-Vis and IR Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions characteristic of the stilbene chromophores, while IR spectroscopy identifies key functional groups, such as the broad hydroxyl (-OH) and aromatic C=C stretching vibrations.[1]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural characterization of this compound.
Caption: Workflow for this compound isolation and structural analysis.
Biological Activity and Signaling Pathway
This compound has demonstrated cytotoxic activity against human hepatocellular carcinoma cells.[4][5] One identified mechanism of action for this compound and its isomer, hopeaphenol, is the competitive inhibition of Sirtuin 1 (SIRT1).[4] SIRT1 is a histone deacetylase that plays a crucial role in regulating cellular processes, including cell growth, apoptosis, and metabolism. Its inhibition can suppress the growth of tumor cells.
The diagram below illustrates the inhibitory action of this compound on a simplified SIRT1-mediated signaling pathway.
Caption: Inhibition of SIRT1 by this compound, promoting apoptosis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound A | C56H42O12 | CID 11967401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C56H42O12 | CID 21669382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Isohopeaphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of isohopeaphenol, a complex resveratrol (B1683913) tetramer. It includes detailed tables of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols, and visualizations of the compound's characterization workflow and its potential impact on cellular signaling pathways.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound relies heavily on a combination of NMR and MS techniques. While data is often presented in comparison to its isomer, hopeaphenol, this section consolidates the available spectroscopic information for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the complex three-dimensional structure of this compound. Both ¹H and ¹³C NMR data, along with two-dimensional techniques like COSY, HSQC, and HMBC, are crucial for assigning the chemical shifts of each proton and carbon atom in the molecule.
Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data not explicitly available in search results |
Table 2: ¹³C NMR (Carbon-13 NMR) Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results |
Note: Specific ¹H and ¹³C NMR chemical shift values for this compound were not available in the provided search results. The data for its isomer, (+)-hopeaphenol, is more commonly reported and has been used for comparative purposes in the literature to confirm the structure of this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type | Fragmentation Details |
| 907 | [M+H]⁺ | Precursor ion for tetrameric stilbenes including this compound.[2] |
| Specific fragment ions not detailed | The fragmentation pattern of this compound can be compared with that of a pure standard for positive identification in a crude extract.[2] |
Experimental Protocols
The following sections outline the generalized experimental methodologies for the spectroscopic analysis of stilbenoids like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).
-
The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
Mass Spectrometry Protocol
Sample Preparation:
-
A solution of the purified this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.
-
The solution may be diluted to an appropriate concentration for introduction into the mass spectrometer.
Data Acquisition (LC-MS/MS):
-
The sample is injected into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
The LC separates the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer is operated in a positive or negative ion mode, with electrospray ionization (ESI) being a common technique for this class of compounds.
-
A full scan MS experiment is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
A product ion scan (MS/MS) is then performed on the precursor ion (e.g., m/z 907 for the protonated molecule) to generate a fragmentation pattern.[2]
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for the characterization of this compound and a postulated signaling pathway based on its known biological activity.
Experimental Workflow for this compound Characterization
Postulated Signaling Pathway for this compound's Cytotoxic Effects
Biological Activity and Signaling Pathways
This compound has demonstrated cytotoxic activity against certain cancer cell lines. While the precise molecular mechanisms are still under investigation, polyphenols, as a class, are known to modulate various signaling pathways involved in cancer progression. It is plausible that this compound exerts its effects through the inhibition of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and survival, and the induction of apoptosis (programmed cell death). Further research is needed to definitively map the signaling cascades directly affected by this compound.
References
A Technical Guide to the Solubility of Isohopeaphenol in Organic Solvents for Researchers and Drug Development Professionals
Introduction
Isohopeaphenol, a complex stilbenoid tetramer, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anticancer activities. As a polyphenolic compound, understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro biological evaluation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for quantitative solubility determination, and insights into its biological mechanism of action.
Qualitative Solubility of this compound
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, qualitative information can be inferred from studies involving its biological assessment. For in vitro assays, this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). This indicates good solubility in this polar aprotic solvent.
Based on the general solubility principles of polyphenols and other stilbenoids, it is anticipated that this compound will also exhibit solubility in other polar organic solvents. These likely include:
-
Methanol
-
Ethanol
-
Acetone
The solubility of stilbenes, which are non-polar compounds, is generally low in water but increases in organic solvents. The presence of multiple hydroxyl groups in the this compound structure enhances its polarity, favoring solubility in polar organic solvents.
Quantitative Solubility Determination
To facilitate further research and development, it is essential to determine the precise solubility of this compound in various solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Other (specify) |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Screw-capped vials
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or a temperature-controlled incubator.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Key Processes
Potential Signaling Pathway for this compound-Induced Apoptosis
Studies on stilbene (B7821643) oligomers, including this compound, have demonstrated their cytotoxic effects on cancer cells, often through the induction of apoptosis.[6] A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Assessing Cytotoxicity
A standard workflow is employed to evaluate the cytotoxic potential of natural products like this compound against cancer cell lines.
Caption: General experimental workflow for cytotoxicity assessment of this compound.
This technical guide provides essential information for researchers working with this compound, focusing on its solubility in organic solvents. While qualitative data suggests solubility in polar organic solvents like DMSO, methanol, and ethanol, the provided experimental protocol for the shake-flask method will enable the generation of crucial quantitative data. The visualization of the potential apoptotic pathway and the experimental workflow for cytotoxicity testing further supports the design and execution of future studies into the therapeutic potential of this promising natural compound.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isohopeaphenol in Plant Extracts by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive protocol for the extraction and subsequent quantification of isohopeaphenol, a resveratrol (B1683913) tetramer, from plant-based extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is suitable for routine quality control, phytochemical analysis, and stability studies.
Introduction
This compound is a naturally occurring oligostilbene, specifically a tetramer of resveratrol, found in various plant species, including those from the Dipterocarpaceae family and grapevine (Vitis vinifera) canes[1][2]. Like other stilbenoids, this compound is investigated for a range of biological activities, including potential antioxidant and anticancer properties[1][2]. Accurate and precise quantification of this compound in crude extracts and purified fractions is crucial for pharmacological studies, standardization of herbal products, and drug development.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the analysis of phenolic compounds[3]. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating stilbenes based on their nonpolar interactions with a stationary phase[4]. This application note details a validated HPLC-UV method for the determination of this compound.
Principle of the Method
The method involves a solid-liquid extraction of this compound from a dried and powdered plant matrix using an organic solvent. The resulting extract is then filtered, concentrated, and analyzed by RP-HPLC. Separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and an organic solvent (e.g., methanol (B129727) or acetonitrile). This compound is detected by its UV absorbance and quantified by comparing its peak area to a calibration curve constructed from authentic this compound standards.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade Methanol, Acetonitrile, and Water. Formic acid or Orthophosphoric acid (analytical grade).
-
Standards: Purified this compound (≥95% purity)[1].
-
Plant Material: Dried plant material (e.g., stem bark, grapevine canes) containing this compound.
-
Equipment: Analytical balance, grinder/mill, ultrasonic bath, rotary evaporator, vortex mixer, centrifuge, HPLC system with UV/Vis or Diode Array Detector (DAD), 0.22 µm syringe filters.
Sample Preparation and Extraction
The efficient extraction of polyphenols is critical for accurate quantification. An aqueous organic solvent is often effective[5][6].
-
Grinding: Dry the plant material at <40°C and grind it into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a flask. Add 20 mL of 70% aqueous methanol (v/v).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 60 minutes at 45°C[6].
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material[7].
-
Collection: Carefully decant the supernatant. Repeat the extraction process (steps 2-4) on the remaining plant material two more times to ensure exhaustive extraction.
-
Concentration: Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5.0 mL) to create a stock solution.
-
Filtration: Prior to HPLC injection, filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.
HPLC-UV Analysis
The following parameters are based on typical conditions for stilbenoid analysis and should be optimized for the specific instrumentation used[8][9][10].
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min[9][10] |
| Column Temperature | 30°C[11] |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm (Stilbenes exhibit strong absorbance in the 300-330 nm range)[11][12] |
Preparation of Standards and Calibration
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound standard in methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each standard in triplicate and plot a graph of the mean peak area versus concentration. Perform a linear regression to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²).
Method Validation
The analytical method should be validated according to ICH guidelines [Q2(R1)] to ensure its suitability for the intended purpose[13]. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Procedure |
| Linearity | Coefficient of Determination (R²) > 0.999 | Analyze 5-6 concentrations across the expected range[10]. |
| Precision (RSD%) | Intra-day & Inter-day RSD < 2% | Analyze replicates of low, medium, and high concentration standards on the same day and on different days[10][14]. |
| Accuracy (% Recovery) | 98-102% | Spike a blank matrix with known amounts of standard at three concentration levels and calculate the percent recovery. |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | Determined based on the standard deviation of the response and the slope of the calibration curve, or signal-to-noise ratio[15]. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy[14][15]. |
| Specificity | No interfering peaks at the retention time of the analyte | Analyze blank matrix and compare chromatograms with spiked samples. Peak purity can be assessed with a DAD detector. |
| Robustness | %RSD < 2% for minor changes | Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and observe the effect on results[9]. |
Data Presentation
Quantification Results
The concentration of this compound in the plant extract can be calculated using the linear regression equation from the calibration curve.
Example Quantification Data:
| Sample ID | Plant Source | This compound Concentration (mg/g of dry extract) |
| EXT-001 | Vitis vinifera cane extract | 15.2 ± 0.8 |
| EXT-002 | Shorea roxburghii bark extract | 25.6 ± 1.3 |
| EXT-003 | Purified Fraction | 112.5 ± 4.7 |
Values are presented as mean ± standard deviation (n=3).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final quantification.
Caption: Experimental workflow for this compound analysis.
References
- 1. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biology-journal.org [biology-journal.org]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Isohopeaphenol Treatment Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohopeaphenol, a resveratrol (B1683913) tetramer, has been identified as a potential cytotoxic agent against certain cancer cell lines. This document provides application notes and protocols for the in vitro use of this compound, based on available scientific literature. The primary focus is on its application in hepatocellular carcinoma (HCC) cell culture, particularly the p53-null Hep3B cell line, for which cytotoxic data is available.
It is important to note that while the cytotoxic effects of this compound have been quantified, detailed mechanistic studies specifically elucidating its effects on signaling pathways in Hep3B cells are limited. The provided protocols for mechanistic assays are based on general methodologies and should be adapted and optimized for specific experimental contexts.
Data Presentation
The following table summarizes the available quantitative data for this compound treatment in the Hep3B human hepatocellular carcinoma cell line.
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| Hep3B | 72 hours | 26.0 ± 3.0 | [1] |
Experimental Protocols
Cell Culture and Treatment
1. Cell Line:
-
Human hepatocellular carcinoma: Hep3B (p53-null).
2. Culture Conditions:
-
Maintain Hep3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
3. This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (Crystal Violet Assay)
This protocol is adapted from the methodology used to determine the IC50 of this compound[1].
1. Seeding:
-
Seed 3 x 10³ Hep3B cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
3. Staining:
-
After the incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
4. Quantification:
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Postulated Mechanism of Action and Related Experimental Protocols
Based on studies of a related stilbene (B7821643) oligomer, R2-viniferin, it is hypothesized that this compound may induce apoptosis in Hep3B cells through the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 ratio, and activation of caspases[1]. The following are general protocols to investigate these potential mechanisms.
Apoptosis Assay (Annexin V-FITC/PI Staining)
1. Treatment:
-
Seed Hep3B cells in a 6-well plate and treat with this compound at concentrations around the IC50 value (e.g., 10, 25, 50 µM) for 24 to 48 hours.
2. Staining:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
3. Analysis:
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
1. Protein Extraction:
-
Treat Hep3B cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
2. Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative protein expression levels and the Bax/Bcl-2 ratio.
Reactive Oxygen Species (ROS) Detection
1. Staining:
-
Treat Hep3B cells with this compound for a shorter duration (e.g., 1, 3, 6 hours).
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's protocol.
2. Analysis:
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathway Analysis
While direct evidence is lacking for this compound, polyphenols are known to modulate several key signaling pathways involved in cancer cell survival and proliferation. Below are diagrams of pathways that could potentially be affected by this compound treatment.
Caption: General experimental workflow for in vitro this compound treatment.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Overview of key signaling pathways potentially modulated by polyphenols.
Conclusion and Future Directions
This compound demonstrates cytotoxic activity against the Hep3B hepatocellular carcinoma cell line. The provided protocols offer a framework for assessing its efficacy and investigating its mechanism of action. Further research is required to specifically delineate the signaling pathways directly modulated by this compound in Hep3B cells to validate the hypothesized mechanisms and to explore its full therapeutic potential. It is recommended that researchers using this compound perform dose-response and time-course experiments to optimize treatment conditions for their specific experimental system.
References
Application Notes and Protocols for Isohopeaphenol Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohopeaphenol, a stilbenoid found in various plant species, has garnered interest for its potential therapeutic properties, including its activity as a sirtuin 1 (SIRT1) inhibitor. Understanding the cell permeability of this compound is a critical step in evaluating its potential as a drug candidate, as it directly influences its bioavailability and ability to reach its intracellular targets. This document provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell monolayer model, a widely accepted in vitro model that mimics the human intestinal epithelium. Additionally, this guide outlines the necessary data analysis and provides a framework for interpreting the results.
Core Principles of Cell Permeability Assays
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of oral drug absorption.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier function of the intestinal wall.[1][2] This model allows for the assessment of a compound's ability to traverse the intestinal barrier through both passive diffusion and active transport mechanisms.
The apparent permeability coefficient (Papp), a quantitative measure of the rate of passage of a compound across the cell monolayer, is the key parameter determined in this assay. By measuring the flux of this compound from the apical (AP) to the basolateral (BL) side and vice versa, it is possible to determine not only its passive permeability but also to identify if it is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[2]
Data Presentation
Table 1: Physicochemical Properties of this compound and Control Compounds
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Aqueous Solubility |
| This compound | 454.47 | ~4-5 (estimated) | Poor |
| Propranolol (High Permeability) | 259.34 | 3.09 | 62.5 mg/L |
| Atenolol (Low Permeability) | 266.34 | 0.16 | 13.3 g/L |
| Verapamil (P-gp Inhibitor) | 454.60 | 3.79 | 17.6 mg/L |
Table 2: Expected Apparent Permeability (Papp) Values and Interpretation
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Oral Absorption |
| < 1.0 | Low | Poor (<20%) |
| 1.0 - 10.0 | Moderate | Moderate (20-80%) |
| > 10.0 | High | High (>80%) |
Table 3: Sample Data Layout for Bidirectional Permeability Assay of this compound
| Compound | Direction | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A -> B | 10 | Value | Value |
| This compound | B -> A | 10 | Value | |
| This compound + Verapamil | A -> B | 10 | Value | Value |
| This compound + Verapamil | B -> A | 10 | Value | |
| Propranolol | A -> B | 10 | > 10.0 | ~1.0 |
| Atenolol | A -> B | 10 | < 1.0 | ~1.0 |
Experimental Protocols
I. Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates with a 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
II. Monolayer Integrity Assessment
Before conducting the permeability assay, it is crucial to confirm the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the cell monolayers using a voltmeter with a "chopstick" electrode.
-
A TEER value of >250 Ω·cm² is generally considered indicative of a well-formed monolayer.[3]
-
-
Lucifer Yellow Permeability:
-
To assess paracellular permeability, add Lucifer Yellow (a fluorescent marker that cannot passively cross cell membranes) to the apical side of the monolayer.
-
After a defined incubation period (e.g., 1 hour), measure the fluorescence in the basolateral chamber.
-
A Papp value for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s confirms a tight monolayer.
-
III. This compound Permeability Assay
Due to the poor aqueous solubility of stilbenoids, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final concentration in a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) with a final DMSO concentration of ≤1% to avoid cytotoxicity.
-
Preparation of Dosing Solutions:
-
Prepare a 10 µM working solution of this compound in HBSS (pH 7.4).
-
Prepare control solutions: 10 µM Propranolol (high permeability), 10 µM Atenolol (low permeability), and a solution of 10 µM this compound with 100 µM Verapamil (a P-gp inhibitor).
-
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of this compound and control drugs in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
IV. Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
The Efflux Ratio is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters. If the efflux ratio is significantly reduced in the presence of a P-gp inhibitor like Verapamil, it indicates that P-gp is involved in the efflux of the compound.
Mandatory Visualizations
Caption: Experimental workflow for the this compound cell permeability assay.
Caption: Simplified SIRT1 signaling pathway inhibited by this compound.
Conclusion
This application note provides a comprehensive protocol for determining the cell permeability of this compound using the Caco-2 cell model. By following these guidelines, researchers can obtain valuable data on the compound's potential for oral absorption and identify its interaction with efflux transporters. This information is essential for the rational design and development of this compound as a potential therapeutic agent. Careful consideration of the compound's physicochemical properties, particularly its solubility, is critical for obtaining reliable and reproducible results. The provided signaling pathway diagram offers a visual representation of the molecular context in which this compound may exert its biological effects.
References
Application Notes and Protocols: Investigating Isohopeaphenol as a SIRT1 Inhibitor In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of isohopeaphenol as a potential inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in a variety of cellular processes, including aging, metabolism, and cancer.[1][2]
Introduction to this compound and SIRT1
This compound is a resveratrol (B1683913) tetramer, a type of natural polyphenol.[1] Studies have identified it as a competitive inhibitor of human SIRT1.[1][3] Its inhibitory activity, along with that of its isomer hopeaphenol, suggests potential applications in therapeutic areas where SIRT1 inhibition is desirable, such as oncology.[3] SIRT1 is a NAD+-dependent deacetylase that targets numerous substrates, including the tumor suppressor p53, and plays a crucial role in cellular stress responses and survival pathways.[1][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Cytotoxicity of this compound and Hopeaphenol
| Compound | Cell Line | IC50 (µM) at 72h |
| This compound | HepG2 (p53 wild-type hepatocellular carcinoma) | 54 |
| Hep3B (p53-null hepatocellular carcinoma) | 26.0 ± 3.0 | |
| Hopeaphenol | HepG2 (p53 wild-type hepatocellular carcinoma) | 24 |
| Hep3B (p53-null hepatocellular carcinoma) | 13.1 ± 4.1 |
Data sourced from a study on the cytotoxic activity of stilbene (B7821643) oligomers.[3][5]
Table 2: Known SIRT1 Inhibitors for Comparative Analysis
| Inhibitor | Type | IC50 |
| EX-527 (Selisistat) | Potent and selective SIRT1 inhibitor | 38 nM (cell-free assay) |
| Cambinol | Inhibitor of SIRT1 and SIRT2 | 56 µM (SIRT1), 59 µM (SIRT2) |
| Sirtinol | Sirtuin-specific inhibitor | - |
| Nicotinamide | Endogenous SIRT1 inhibitor | - |
This table provides context for the potency of known SIRT1 inhibitors.[6][7]
Experimental Protocols
Protocol 1: In Vitro SIRT1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT1 activity assay kits and is suitable for determining the IC50 of this compound.[8][9][10][11]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing Solution (specific to the chosen fluorogenic substrate)
-
This compound (dissolved in DMSO)
-
Known SIRT1 inhibitor (e.g., EX-527) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. Prepare working solutions of recombinant SIRT1, fluorogenic substrate, and NAD+ in Assay Buffer according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT1 enzyme solution
-
Varying concentrations of this compound or a known inhibitor (positive control). For negative control wells, add DMSO vehicle.
-
-
Initiation of Reaction: Add the NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Development: Add the Developing Solution to each well. This solution will react with the deacetylated substrate to produce a fluorescent signal.
-
Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound compared to the negative control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based p53 Acetylation Assay (Western Blot)
This protocol determines the effect of this compound on the acetylation of p53, a known SIRT1 substrate.[12][13][14][15][16]
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-p53 (specific for a key lysine residue, e.g., K382)
-
Anti-total-p53
-
Anti-SIRT1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them with cell lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for acetylated-p53, total p53, and SIRT1, normalizing to the loading control. An increase in the ratio of acetylated-p53 to total p53 would indicate SIRT1 inhibition by this compound.
Visualizations
SIRT1 Signaling Pathway
Caption: Overview of the SIRT1 signaling pathway and its key downstream targets.
Experimental Workflow: In Vitro SIRT1 Inhibition Assay
Caption: Step-by-step workflow for the in vitro SIRT1 fluorometric inhibition assay.
Logical Relationship: this compound's Mechanism of Action
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. abcam.com [abcam.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Green tea polyphenols increase p53 transcriptional activity and acetylation by suppressing class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into Regulators of p53 Acetylation [mdpi.com]
- 14. Green tea polyphenols increase p53 transcriptional activity and acetylation by suppressing class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylation Is Crucial for p53-mediated Ferroptosis and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Isohopeaphenol in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer found predominantly in grapevine (Vitis vinifera), has emerged as a promising compound in the field of inflammation research. As a member of the stilbenoid family, it possesses a complex polyphenolic structure that contributes to its significant biological activities. Preliminary studies have highlighted its potent anti-inflammatory properties, suggesting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound. The methodologies described herein are designed to be implemented in a standard cell biology or pharmacology laboratory.
Mechanism of Action
The anti-inflammatory effects of stilbenoids, including this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific quantitative data for this compound remains an active area of research, the general mechanism for related compounds involves the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling cascades. Hopeaphenol, a closely related resveratrol tetramer, has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. It is hypothesized that this compound shares a similar mechanism, primarily through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) that are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.
Data Presentation
The following table summarizes the expected anti-inflammatory activities of this compound based on preliminary findings and data from structurally related stilbenoids. Researchers are encouraged to generate specific data for this compound to populate and expand upon this table.
| Assay | Key Parameter Measured | Expected Effect of this compound | Reference Compound |
| Nitric Oxide (NO) Production Assay | Nitrite (B80452) Concentration | Inhibition | L-NAME |
| Pro-inflammatory Cytokine Assay | TNF-α, IL-1β, IL-6 Levels | Inhibition | Dexamethasone |
| COX-2 Enzyme Inhibition Assay | Prostaglandin E2 (PGE2) Levels | Inhibition | Celecoxib |
| 5-LOX Enzyme Inhibition Assay | Leukotriene B4 (LTB4) Levels | Inhibition | Zileuton |
| NF-κB Activation Assay | p-IκBα, p-p65 Levels | Inhibition | Bay 11-7082 |
| MAPK Activation Assay | p-ERK, p-p38, p-JNK Levels | Inhibition | U0126, SB203580 |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for in vitro anti-inflammatory studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from Escherichia coli is commonly used to induce an inflammatory response in RAW 264.7 cells. A typical concentration is 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody. Block non-specific binding sites. Add the cell culture supernatants and standards to the wells. Add the detection antibody, followed by a substrate solution. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
These assays measure the ability of this compound to inhibit the activity of COX-2 and 5-LOX enzymes. Commercially available inhibitor screening kits are recommended for a standardized and reliable measurement.
Protocol (General Guideline for Commercial Kits):
-
Follow the kit manufacturer's protocol precisely.
-
Typically, the assay involves incubating the purified enzyme (COX-2 or 5-LOX) with its substrate (arachidonic acid) in the presence or absence of this compound.
-
The product of the enzymatic reaction (e.g., Prostaglandin H2 for COX-2, or leukotrienes for 5-LOX) is then measured, often through a colorimetric or fluorometric method.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of the untreated control.
-
Determine the IC50 value of this compound for each enzyme.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, providing insight into the mechanism of action of this compound.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe acute signaling events.
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Application Note: Chiral Separation of Isohopeaphenol and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isohopeaphenol is a naturally occurring resveratrol (B1683913) tetramer belonging to the stilbenoid family. Like many complex natural products, it possesses multiple chiral centers, resulting in the existence of stereoisomers. These isomers may exhibit different biological activities and pharmacokinetic profiles. Therefore, the ability to separate and characterize individual enantiomers and diastereomers is crucial for drug discovery and development, as well as for structure-activity relationship (SAR) studies. This document provides a detailed protocol and application note for the chiral separation of this compound and its isomers using High-Performance Liquid Chromatography (HPLC). While specific methods for this compound are not widely published, this guide is based on established methods for the separation of other resveratrol oligomers and related stilbenoids.[1][2]
Challenges in Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[3] Chiral chromatography, which employs a chiral stationary phase (CSP), is the most effective technique for the direct separation of enantiomers.[3][4][5] The selection of an appropriate CSP and mobile phase is critical and often requires an empirical screening approach.[5][6]
Data Presentation: Chromatographic Conditions for Related Stilbenoids
The following table summarizes successful chiral separation conditions for compounds structurally related to this compound, providing a starting point for method development.
| Compound Class | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate | Detection | Reference |
| Stilbene Dimers (e.g., trans-δ-viniferin) | Chiralpak® IB N-5 | 250 x 4.6 mm, 5 µm | Heptane/Ethanol with 0.1% Diethylamine (B46881) (DEA) | Not Specified | PDA (235, 280, 310 nm) | [1] |
| Prenylflavanoids (e.g., Isoxanthohumol) | Chiralcel® OD-H | Not Specified | Hexane/Ethanol (90:10, v/v) | Not Specified | Not Specified | |
| Prenylflavanoids (e.g., 8-prenylnaringenin) | Chiralpak® AD-RH | Not Specified | Methanol/Isopropanol/Water (40:20:40, v/v/v) | Not Specified | Not Specified | [7] |
| Entecavir Optical Isomers | Chiralpak® AD-H | Not Specified | n-hexane/isopropanol/ethanol/diethylamine (70:6:24:0.1) | 0.8 mL/min | Not Specified | |
| Indenestrol A and B | Chiralcel® OJ | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section outlines a detailed methodology for developing a chiral HPLC method for the separation of this compound isomers.
1. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve the racemic or diastereomeric mixture of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and ethyl acetate) to a final concentration of 1 mg/mL.[1]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
2. Initial Screening of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical step. Polysaccharide-based CSPs are highly versatile and effective for a wide range of chiral compounds.
-
Recommended Columns for Screening:
-
Chiralpak® IA, IB, IC, ID, IE, IF (Immobilized amylose (B160209) and cellulose (B213188) derivatives)
-
Chiralcel® OD, OJ, OZ (Coated amylose and cellulose derivatives)
-
-
Rationale: Immobilized polysaccharide-based columns offer broader solvent compatibility, which can be advantageous during method development.
3. Mobile Phase Screening Protocol
A systematic screening of mobile phases is recommended. For polysaccharide-based CSPs, both normal-phase and reversed-phase modes can be effective.
-
Normal-Phase Screening:
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v)
-
Additives: For acidic or basic compounds, the addition of a modifier can improve peak shape and resolution. Add 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds.[6] Given the phenolic nature of this compound, starting without an additive or with an acidic additive may be beneficial.
-
-
Reversed-Phase Screening:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase D: Methanol/Water (50:50, v/v)
-
Additives: Buffers such as ammonium (B1175870) acetate (B1210297) or formic acid can be used to control pH and improve peak shape.
-
4. Chromatographic Conditions
-
Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).
-
Column Temperature: Maintain the column at a constant temperature, typically 25 °C, to ensure reproducible retention times.
-
Detection: Use a Photodiode Array (PDA) or UV detector. Monitor at wavelengths where stilbenoids absorb, such as 280 nm, 306 nm, and 325 nm.[1][8]
-
Injection Volume: 5 - 10 µL.
5. Method Optimization
Once initial separation (or partial separation) is achieved, optimize the method to improve resolution (Rs > 1.5).
-
Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., alcohol in normal phase) to fine-tune retention and selectivity.
-
Alcohol Modifier: In normal phase, switching between isopropanol, ethanol, and n-butanol can significantly impact selectivity.[4]
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, thus, the separation.
-
Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, at the cost of longer analysis times.
6. Fraction Collection for Preparative Separation
For isolation of pure isomers for further studies, the analytical method can be scaled up to a preparative or semi-preparative scale.
-
Increase the column diameter and particle size.
-
Increase the flow rate proportionally to the column's cross-sectional area.
-
Increase the sample concentration and injection volume.
-
Collect the eluting fractions corresponding to each separated isomer.
-
Evaporate the solvent to obtain the purified isomers.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
Diagram 2: Hypothetical Signaling Pathway for Stilbenoid Bioactivity
Caption: Antioxidant response pathway potentially modulated by stilbenoids.
References
- 1. Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Isohopeaphenol from extraction?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Isohopeaphenol. Find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance your extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a resveratrol (B1683913) tetramer, a type of polyphenolic compound belonging to the stilbene (B7821643) family. It is known for its potential biological activities. The primary natural sources of this compound are the wood and canes of grapevines (Vitis vinifera) and certain species of the Dipterocarpaceae family, such as Shorea hemsleyana.[1] Grapevine canes, often considered a byproduct of viticulture, are a particularly rich source of various stilbenes, including this compound.[2][3]
Q2: Which factors have the most significant impact on the yield of this compound during extraction?
A2: The yield of this compound, like other phenolic compounds, is influenced by several key factors. These include the choice of solvent and its polarity, the extraction temperature, the duration of the extraction process, the ratio of solvent to the solid plant material, the particle size of the plant material, and the extraction method employed.[4][5] Optimizing these parameters is crucial for maximizing the recovery of this compound.
Q3: What are the most effective solvents for extracting this compound?
A3: The polarity of the solvent is a critical factor in the extraction of phenolic compounds.[6][7][8] For stilbenes like this compound, mixtures of polar solvents such as ethanol (B145695) or methanol (B129727) with water are generally most effective.[9][10] Specifically, aqueous ethanol solutions, typically in the range of 60-80%, have been shown to be highly efficient for extracting stilbenes from grape canes.[4][11]
Q4: Can high temperatures degrade this compound during extraction?
A4: Yes, like many phenolic compounds, this compound can be susceptible to thermal degradation at high temperatures, especially during prolonged extraction times.[5][12][13] While moderately elevated temperatures can increase extraction efficiency by improving solvent viscosity and mass transfer, excessive heat can lead to the oxidation and decomposition of the target compound, thereby reducing the final yield.[12][14][15] It is essential to find an optimal temperature that balances extraction efficiency with compound stability.
Q5: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE)?
A5: Ultrasound-Assisted Extraction (UAE) offers several advantages over traditional methods like maceration or Soxhlet extraction. UAE can significantly reduce extraction times, often from hours to minutes, and can enhance extraction efficiency, leading to higher yields.[1][4][16] This is achieved through the phenomenon of acoustic cavitation, which facilitates solvent penetration into the plant matrix and the release of target compounds.[16]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low crude extract yield | Improper plant material preparation: Insufficient drying or coarse grinding of the plant material can limit solvent penetration.[17][18] | Ensure the plant material is thoroughly dried to a constant weight and finely ground to a uniform powder to maximize the surface area for extraction. |
| Suboptimal solvent selection: The solvent used may not have the appropriate polarity to effectively solubilize this compound.[6][17] | Use a solvent system with optimized polarity. For this compound, a mixture of ethanol and water (e.g., 60-80% ethanol) is generally effective.[4][11] | |
| Inadequate solvent-to-solid ratio: A low ratio can lead to saturation of the solvent and incomplete extraction.[5][17] | Increase the solvent-to-solid ratio to ensure complete immersion of the plant material and to facilitate a favorable concentration gradient for diffusion. A ratio of 40:1 has been shown to be effective in stilbene extraction.[4] | |
| Low yield of pure this compound despite good crude extract quantity | Thermal degradation: Prolonged exposure to high temperatures during extraction or solvent evaporation can degrade the target compound.[12][17] | Employ low-temperature extraction methods where possible. When removing the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature. |
| Oxidation: this compound, as a phenolic compound, can be susceptible to oxidation, especially when exposed to light and air for extended periods.[5][12] | Minimize the exposure of the extract to light and air. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if possible. | |
| Inefficient purification method: The chosen purification technique may not be suitable for separating this compound from other co-extracted compounds. | Utilize appropriate chromatographic techniques for purification. A common approach is to perform liquid-liquid fractionation followed by column chromatography (e.g., using Sephadex LH-20 or C18 silica (B1680970) gel) and potentially semi-preparative HPLC for final purification.[19] | |
| Inconsistent extraction results | Variability in plant material: The concentration of this compound can vary depending on the plant's species, geographical origin, harvest time, and storage conditions.[11][18] | Standardize the source and pre-treatment of the plant material as much as possible. If feasible, analyze the this compound content of the raw material before extraction. |
| Fluctuations in extraction parameters: Inconsistent application of extraction parameters (temperature, time, solvent concentration) will lead to variable yields. | Carefully control and monitor all extraction parameters. Use calibrated equipment and maintain a detailed experimental log. |
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) of this compound from Grape Canes
This protocol is based on optimized methods for the extraction of stilbenes from grapevine canes.
1. Preparation of Plant Material:
-
Collect grapevine canes (Vitis vinifera) and wash them to remove any surface contaminants.
-
Dry the canes in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried canes into a fine, homogeneous powder using a mechanical grinder.
2. Extraction Procedure:
-
Weigh a precise amount of the powdered grape cane material.
-
Place the powder in an extraction vessel.
-
Add the extraction solvent, an aqueous solution of 60% ethanol, at a solvent-to-solid ratio of 40:1 (v/w).[4]
-
Place the vessel in an ultrasonic bath with temperature control.
-
Apply ultrasound for a duration of 10 minutes.[4]
-
After extraction, separate the supernatant from the solid residue by centrifugation or filtration.
-
Collect the supernatant containing the extracted this compound.
-
For quantitative analysis, the extract can be directly analyzed by HPLC.
3. Solvent Removal and Further Purification:
-
To obtain a concentrated extract, remove the ethanol and water using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
The resulting crude extract can be further purified using chromatographic techniques such as column chromatography on Sephadex LH-20 or C18, followed by semi-preparative HPLC to isolate pure this compound.[19]
Data Presentation
Table 1: Comparison of Extraction Methods for Stilbenes from Grape Canes
| Extraction Method | Typical Solvent(s) | Temperature | Time | Relative Yield of Total Stilbenes |
| Maceration | Ethanol, Methanol | Room Temperature | 24-72 hours | Moderate |
| Soxhlet Extraction | Methanol, Ethanol | Boiling point of solvent | 6-12 hours | High |
| Ultrasound-Assisted Extraction (UAE) | 60-80% Ethanol | 75°C | 10-15 minutes | High to Very High[1][4] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50-100°C | 3-10 minutes | High |
| Accelerated Solvent Extraction (ASE) | Methanol, Ethanol | 50-100°C | 10-20 minutes | Very High[20][21] |
Note: The relative yields are a general comparison based on literature for total stilbenes, and the optimal method may vary depending on the specific experimental setup and target compound.
Table 2: Influence of Key Parameters on this compound Yield
| Parameter | Range | Effect on Yield | Considerations |
| Solvent Polarity | Aqueous Ethanol (20-80%) | Yield generally increases with higher ethanol concentration up to an optimal point (around 60-80%).[11] | Pure ethanol or water are typically less effective than their mixtures for extracting a broad range of stilbenes. |
| Temperature | 25-85°C | Yield increases with temperature up to a certain point, after which degradation may occur.[9][18] | Optimal temperature for stilbene extraction is often around 75°C for UAE.[1][4] Higher temperatures in conventional methods can lead to degradation.[12] |
| Extraction Time | 10 min - 24 hours | Advanced methods like UAE and MAE significantly reduce the required time.[4] | Prolonged extraction times, especially at elevated temperatures, increase the risk of compound degradation.[5] |
| Solvent-to-Solid Ratio | 20:1 to 50:1 (v/w) | Higher ratios generally improve extraction efficiency until a plateau is reached.[4] | Very high ratios lead to unnecessary solvent consumption and more dilute extracts. |
| Particle Size | Coarse to Fine Powder | Finer particles lead to a higher yield due to increased surface area.[3][5] | Overly fine powder can sometimes cause issues with filtration or packing in certain extraction systems. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stilbenes from Vine Extracts: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-Assisted Extraction of Stilbenes from Grape Canes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Optimization of extraction and microencapsulation of bioactive compounds from red grape (Vitis vinifera L.) pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 13. Effect of Temperatures on Polyphenols during Extraction | Encyclopedia MDPI [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Temperatures on Polyphenols during Extraction: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimized Extraction by Response Surface Methodology Used for the Characterization and Quantification of Phenolic Compounds in Whole Red Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC for Phenolic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the HPLC analysis of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[2][3] This distortion can negatively impact resolution, quantification accuracy, and overall method reliability.[2][4]
Q2: What are the primary causes of peak tailing for phenolic compounds?
A2: Peak tailing for phenolic compounds in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Key causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the hydroxyl groups of phenolic compounds, leading to tailing.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized and unionized forms can exist, causing peak distortion.[3][5][6]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4][7]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[8][9]
-
Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[7][9][10]
Q3: How does the mobile phase pH affect the peak shape of phenolic compounds?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like phenols.[5][11] For acidic compounds such as phenols, a mobile phase pH lower than the analyte's pKa will keep them in their unionized form, minimizing secondary interactions with the stationary phase and reducing peak tailing.[11] It is recommended to operate at a pH at least one unit below the pKa to ensure consistent protonation and improve peak symmetry.[11]
Q4: Can my choice of HPLC column influence peak tailing?
A4: Absolutely. The choice of column is crucial for obtaining symmetrical peaks.[2]
-
End-Capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their ability to interact with analytes.[1][12] Using a well-end-capped column is highly recommended for analyzing phenolic compounds.[4]
-
Stationary Phase Chemistry: Different stationary phases offer varying levels of inertness. For example, phases with proprietary surface modifications or hybrid silica-organic particles can provide better peak shapes for challenging compounds.[2]
-
Particle Size: Smaller particle sizes (e.g., in UHPLC) can lead to higher efficiency and sharper peaks, which can help to better resolve tailing issues.[13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues for phenolic compounds.
Step 1: Initial Assessment & Diagnosis
The first step is to determine the nature of the peak tailing.
-
Are all peaks tailing or only the phenolic analyte peak?
Troubleshooting Workflow
Caption: A workflow for troubleshooting HPLC peak tailing.
Step 2: Addressing Analyte-Specific Tailing
If only the phenolic analyte peak is tailing, focus on the method chemistry.
| Potential Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | Lower the mobile phase pH. | Prepare a mobile phase with a pH at least one unit below the pKa of your phenolic analyte. For many phenols, a pH of 2.5-3.0 is effective.[9] Use a buffer such as phosphate (B84403) or formate (B1220265) to maintain a stable pH.[9] |
| Incorrect Mobile Phase Composition | Increase the buffer concentration or add a competing base. | Increase the buffer concentration to 25-50 mM to help mask residual silanol activity.[4][16] In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) can improve peak shape, though this is less common with modern columns.[2] |
| Sub-optimal Column Chemistry | Switch to a high-purity, end-capped column or a column with a different stationary phase. | Select a column specifically designed for good peak shape with polar or basic compounds. Modern C18 columns from most manufacturers are highly end-capped. Alternatively, consider a phenyl-hexyl or polar-embedded phase which can offer different selectivity and reduce silanol interactions.[2][17] |
Step 3: Addressing System-Wide Tailing
If all peaks are tailing, investigate the HPLC system.
| Potential Cause | Recommended Action | Experimental Protocol |
| Extra-Column Dead Volume | Minimize tubing length and use appropriate fittings. | Ensure all tubing connections are properly made with no gaps. Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length between the injector, column, and detector to a minimum.[3] |
| Column Void or Contamination | Flush the column or replace it if necessary. | Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If a void is suspected at the column inlet, carefully inspect the top of the column bed. Replacing the column may be necessary.[7][9] |
| Sample Overload | Reduce the sample concentration or injection volume. | Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was likely overloaded.[9][10] |
Signaling Pathway and Interaction Diagram
The primary interaction leading to peak tailing for phenolic compounds on silica-based columns is the interaction with surface silanol groups.
Caption: Interaction of phenolic analytes with silanol groups.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. maxisci.com [maxisci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. mastelf.com [mastelf.com]
- 11. agilent.com [agilent.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. support.waters.com [support.waters.com]
- 16. hplc.eu [hplc.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Preventing oxidation of Isohopeaphenol during storage
A hub for researchers, scientists, and drug development professionals providing troubleshooting guidance and frequently asked questions regarding the stability and storage of Isohopeaphenol.
Disclaimer: this compound is a complex polyphenol, and specific stability data is limited. The following guidance is extrapolated from extensive research on resveratrol (B1683913), a foundational structural unit of ishopeaphenol, and other related stilbenoids. It is crucial to validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on data from related stilbenoid compounds, this compound is likely susceptible to degradation from four main factors:
-
pH: Like resveratrol, this compound is expected to be most stable in acidic to neutral conditions and will likely degrade rapidly in alkaline environments (pH > 7)[1][2][3].
-
Light: Exposure to both UV and visible light can cause isomerization and degradation of stilbenoids[4][5].
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation[1][3][6].
-
Oxidation: As a phenolic compound, this compound is prone to oxidation, a process that can be accelerated by the presence of oxygen and metal ions[3].
Q2: What are the recommended conditions for long-term storage of this compound?
A2: For optimal stability, this compound should be stored as a dry powder under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How should I prepare and store this compound stock solutions?
A3: To maintain the integrity of this compound in solution:
-
Solvent Choice: Due to poor water solubility, dissolve this compound in an appropriate organic solvent such as ethanol (B145695) or DMSO[3].
-
pH Control: If aqueous buffers are necessary, ensure the pH is maintained below 6.8[1][2].
-
Light Protection: Always use amber vials or foil-wrapped containers.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term use. For short-term storage (a few days), 4°C is preferable to room temperature[7].
-
Oxygen Exclusion: To prevent oxidation, it is recommended to use deoxygenated solvents and to overlay the solution with an inert gas[3].
Q4: I am observing a loss of biological activity in my experiments. Could this compound degradation be the cause?
A4: Yes, a loss of activity is a strong indicator of degradation. The complex structure of this compound can be altered by the factors mentioned above, leading to reduced or complete loss of its intended biological effect. It is crucial to handle the compound under the recommended conditions throughout your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration in solution over time. | Oxidation: Susceptible to oxidation in the presence of air (oxygen), especially in solution[3]. | Prepare fresh solutions for each experiment. Use deoxygenated solvents (purge with nitrogen or argon). Consider adding antioxidants like ascorbic acid to buffers if compatible with your experiment. Use chelating agents like EDTA if metal ion contamination is suspected. |
| pH-dependent degradation: Stability decreases significantly in neutral to alkaline conditions (pH > 7)[1][2]. | Maintain a slightly acidic pH (below 6.8) for your experimental buffers if the protocol allows. Avoid prolonged storage in neutral or alkaline buffers. | |
| Inconsistent experimental results between replicates. | Photodegradation: Exposure to light, especially UV, can cause isomerization and degradation[4][5]. | Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when handling solutions. |
| Thermal degradation: Higher temperatures accelerate degradation[3][6]. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by making aliquots. Maintain a cool environment during experimental procedures where possible. | |
| Precipitation of this compound in aqueous solutions. | Poor aqueous solubility: this compound, like resveratrol, has low solubility in water. | Prepare higher concentration stock solutions in organic solvents (e.g., DMSO, ethanol) and then dilute into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data Summary
The following table summarizes stability data for trans-resveratrol, which can be used as a proxy to estimate the stability of this compound under various conditions.
| Condition | Parameter | Value | Stability Assessment | Reference |
| pH (in solution) | pH 1-6.8 | Stable | High | [1][2] |
| pH 7.4 (37°C) | Half-life < 3 days | Moderate | [3] | |
| pH 8.0 (37°C) | Half-life < 10 hours | Low | [3] | |
| pH 10.0 (37°C) | Half-life < 5 minutes | Very Low | [3] | |
| Temperature | -80°C to -20°C | Stable for weeks to months | High | [5] |
| 4°C | Gradual degradation over days | Moderate | [7] | |
| 25°C - 40°C | Accelerated degradation | Low | [6] | |
| Light Exposure | UV/Visible Light | Causes trans-to-cis isomerization and degradation | Low | [4][5] |
| Darkness | Essential for stability | High | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a 60°C oven for 24 hours. Also, incubate a solution (100 µg/mL in a suitable solvent) at 60°C.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (e.g., 365 nm) for 24 hours. Keep a control sample wrapped in foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take aliquots of each stressed sample.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the parent this compound from its potential degradation products.
1. HPLC System and Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 95% A and 5% B, ramp to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength relevant for stilbenoids (e.g., 306 nm or 320 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to fall within the linear range of the calibration curve.
3. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[8]. The goal is to demonstrate that the peak for this compound is pure and that degradation products do not interfere with its quantification.
Visualizations
Antioxidant Signaling Pathway of Stilbenoids
Stilbenoids like resveratrol, and likely this compound, exert their antioxidant effects through complex signaling pathways. A primary mechanism involves the activation of the Nrf2 pathway.
Caption: Nrf2-mediated antioxidant response pathway activated by this compound.
Experimental Workflow for Stability Testing
A logical workflow is essential for systematically assessing the stability of this compound.
Caption: Workflow for determining the stability profile of this compound.
Logical Relationship of Degradation Factors
The primary factors influencing this compound degradation are interconnected.
References
- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isohopeaphenol Stability in DMSO Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of isohopesphenol in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: My isohopesphenol-in-DMSO stock solution has been stored for a while. Is it still viable for my experiments?
The stability of isohopesphenol in DMSO can be influenced by several factors, including storage temperature, light exposure, water content in the DMSO, and the concentration of the stock solution.[1][2] While many compounds are stable in DMSO for extended periods, especially when stored at low temperatures (-20°C or -80°C), degradation can occur.[1][3] For critical experiments, it is always best to use a freshly prepared solution or to re-qualify your stored stock solution.[2]
Q2: I observed some precipitation in my isohopesphenol stock solution after thawing. What should I do?
Precipitation of compounds from DMSO solutions upon thawing is a common issue. This can be due to the compound's low solubility at lower temperatures or changes in the solvent properties, such as water absorption.[4]
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to room temperature or slightly above (e.g., 37°C) and vortex thoroughly to try and redissolve the precipitate.[1]
-
Sonication: If warming is not sufficient, brief sonication in a water bath can help to break up and dissolve the precipitate.
-
Centrifugation: If the precipitate does not redissolve, it is recommended to centrifuge the vial and use the supernatant for your experiments. Note that the actual concentration of the supernatant will be lower than the intended stock concentration.
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO, as water content can affect solubility and stability.[1][5]
Q3: Can multiple freeze-thaw cycles affect the stability of my isohopesphenol solution?
Yes, multiple freeze-thaw cycles can potentially degrade sensitive compounds.[2][6] While many compounds are resistant to a limited number of cycles, repeated freezing and thawing can introduce moisture from the atmosphere and may promote degradation.[3][6]
Best Practices:
-
Aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles for the entire batch.
-
When thawing, allow the vial to come to room temperature before opening to reduce condensation.
-
Consider storing aliquots intended for short-term use at 4°C if the compound is known to be stable at that temperature for the required duration.
Q4: What are the optimal storage conditions for isohopesphenol in DMSO?
For long-term storage, it is generally recommended to store compound solutions in DMSO at -20°C or -80°C in tightly sealed, light-protecting (amber) vials.[1][7] The storage area should be dry to minimize moisture absorption by the DMSO.[7][8]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Lower temperatures slow down chemical degradation processes. |
| Light | Store in amber vials or protect from light.[7] | UV radiation can accelerate the decomposition of some compounds.[7] |
| Container | Tightly sealed glass vials are preferred.[1][7] | Prevents moisture absorption and potential leaching from plastic containers.[7] |
| Atmosphere | Consider flushing with an inert gas (e.g., argon or nitrogen) before sealing for highly sensitive compounds.[2] | Minimizes oxidation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Compound degradation in stock solution.- Inaccurate concentration due to precipitation. | - Prepare a fresh stock solution of isohopesphenol.- Perform a stability study on your stored stock (see protocol below).- Centrifuge precipitated solutions and quantify the supernatant before use. |
| Change in color of the stock solution | - Oxidation or degradation of isohopesphenol.- Reaction with impurities in the DMSO. | - Discard the solution.- Prepare a fresh solution using high-purity, anhydrous DMSO.- Store new stock solutions under an inert atmosphere if oxidation is suspected. |
| Reduced potency in bioassays | - Degradation of the active compound over time. | - Establish a regular schedule for preparing fresh stock solutions.- Qualify the potency of older stock solutions against a freshly prepared standard. |
Experimental Protocols
Protocol for Assessing Isohopeaphenol Stability in DMSO
This protocol outlines a method to evaluate the stability of isohopesphenol in a DMSO solution over time using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[1]
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)[1]
-
Internal standard (a stable, non-reactive compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber glass or polypropylene (B1209903) vials with screw caps[1][3]
-
HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of isohopesphenol in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the internal standard in DMSO.
-
-
Sample Preparation for Time Points:
-
Time Zero (T0) Sample: Mix an aliquot of the isohopesphenol stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your LC-MS system (e.g., 1 µM). This is your reference sample.
-
Incubation Samples: Aliquot the isohopesphenol stock solution into multiple amber vials, one for each time point and temperature condition you want to test.
-
-
Incubation:
-
Store the vials at the desired temperatures (e.g., Room Temperature, 4°C, -20°C).
-
-
Analysis at Time Points:
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one vial from each storage condition.
-
Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting.
-
-
LC-MS Analysis:
-
Analyze all samples using a validated HPLC or UHPLC method.
-
-
Data Analysis:
-
For each sample, determine the peak area of isohopesphenol and the internal standard.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of isohopesphenol remaining at each time point (Tx) relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[1]
-
Expected Data Summary:
| Time Point | % Remaining (Room Temp) | % Remaining (4°C) | % Remaining (-20°C) |
| T0 | 100% | 100% | 100% |
| 24 hours | |||
| 72 hours | |||
| 1 week | |||
| 1 month |
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting steps for precipitation in DMSO stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 8. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
Technical Support Center: Synthesis of Isohopeaphenol
Welcome to the technical support center for the synthesis of Isohopeaphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for the successful synthesis of this complex resveratrol (B1683913) tetramer.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound, a resveratrol tetramer, presents several significant challenges inherent to the synthesis of complex polyphenolic compounds. These include:
-
Regio- and Stereoselectivity: The primary challenge lies in controlling the oxidative coupling of resveratrol or its dimer units to form the specific tetrameric structure of this compound with the correct connectivity and stereochemistry.[1][2][3] Uncontrolled reactions can lead to a complex mixture of isomers.
-
Protecting Group Strategy: The multiple phenolic hydroxyl groups on the resveratrol units are susceptible to oxidation and other side reactions. A robust protecting group strategy is necessary to mask these groups during the coupling reactions, followed by efficient deprotection.[4][5][6]
-
Low Overall Yield: Due to the multi-step nature of the synthesis and potential for side product formation, achieving a high overall yield is difficult.[3]
-
Purification: The separation of the target this compound from a complex mixture of other oligomers and stereoisomers is a significant hurdle due to their similar chemical properties.[7][8]
Q2: What synthetic strategies can be employed for the synthesis of this compound?
There are two main approaches for the synthesis of resveratrol oligomers like this compound:
-
Biomimetic Synthesis: This approach mimics the natural biosynthetic pathway and typically involves the direct oxidative coupling of resveratrol or its dimers (like ε-viniferin) using oxidizing agents such as iron(III) chloride (FeCl₃), silver acetate (B1210297) (AgOAc), or enzymes.[9][10][11] While often shorter, this method can suffer from a lack of selectivity, leading to a mixture of products.
-
Stepwise Chemical Synthesis: This strategy offers more control over the formation of the desired product. It involves a longer, more complex route with the use of protecting groups and regioselective reactions to build the tetramer in a controlled manner.[2][12]
Q3: Which protecting groups are suitable for the hydroxyl functionalities of resveratrol during synthesis?
The choice of protecting group is critical and should be stable to the reaction conditions for coupling and easily removable without affecting the core structure. Common protecting groups for phenols include:
-
Methyl Ethers: Very stable but require harsh conditions for deprotection (e.g., BBr₃).[5]
-
Benzyl (B1604629) Ethers (Bn): Stable and can be removed by hydrogenolysis, which is a mild method.
-
Silyl Ethers (e.g., TBDMS, TIPS): Offer varying degrees of stability and can often be removed selectively under acidic conditions or with fluoride (B91410) reagents.[5]
-
Acetyl Esters (Ac): Easily introduced but may not be stable enough for all subsequent reaction conditions.
An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous in a multi-step synthesis.[6][13]
Q4: What purification techniques are effective for isolating this compound?
Due to the complexity of the reaction mixture, a combination of chromatographic techniques is often necessary:
-
Column Chromatography on Silica Gel: A standard method for initial purification.
-
Reversed-Phase Chromatography (C18): Useful for separating compounds based on polarity.
-
Centrifugal Partition Chromatography (CPC): An effective technique for separating structurally similar stilbenoids.[7]
-
High-Performance Liquid Chromatography (HPLC): Often used for the final purification of the target compound to a high degree of purity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Tetramer in Oxidative Coupling Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Oxidant Stoichiometry | Optimize the molar ratio of the oxidizing agent to the resveratrol precursor. Start with a 1:1 ratio and incrementally adjust. | Improved selectivity for the desired oligomer and reduced formation of higher-order oligomers or degradation products. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Some oxidative couplings are highly temperature-sensitive.[9] | Increased yield of the desired product by minimizing side reactions. |
| Low Reactivity of Precursor | Ensure the starting material (e.g., resveratrol dimer) is pure. Consider using a more reactive precursor if available. | A cleaner reaction profile with a higher conversion rate to the desired product. |
| Reaction Time Not Optimized | Monitor the reaction progress using TLC or LC-MS at different time points to determine the optimal reaction time. | Maximize the formation of the tetramer while minimizing its potential degradation over time. |
Problem 2: Formation of a Complex Mixture of Isomers
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Regiocontrol in Coupling | Employ a directed synthesis approach with appropriate protecting or directing groups to favor the desired bond formation.[2] | A significant reduction in the number of isomers formed. |
| Non-Stereoselective Reaction | Use chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction. | Enrichment of the desired stereoisomer of this compound. |
| Inappropriate Solvent | Screen different solvents to investigate their effect on the reaction's selectivity. | Improved isomeric ratio in the crude product mixture. |
Problem 3: Incomplete Deprotection or Degradation of the Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harsh Deprotection Conditions | Switch to a milder deprotection method. For example, use hydrogenolysis for benzyl ethers instead of strong acids for methyl ethers.[5] | Successful removal of protecting groups without degradation of the polyphenol core. |
| Incomplete Reaction | Increase the reaction time or the amount of deprotecting agent. Monitor the reaction by TLC or LC-MS until all protecting groups are cleaved. | Full deprotection of the final product. |
| Air Oxidation of Phenols | Perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the newly exposed hydroxyl groups. | Improved purity and stability of the final this compound product. |
Experimental Protocols
Protocol 1: Biomimetic Oxidative Coupling of ε-Viniferin
This protocol is a generalized procedure for the synthesis of resveratrol tetramers based on biomimetic approaches.
-
Preparation of Reactants: Dissolve ε-viniferin (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or acetone) in a round-bottom flask under an inert atmosphere.
-
Addition of Oxidant: In a separate flask, dissolve the oxidizing agent (e.g., FeCl₃, 1.1 equivalents) in the same solvent. Add the oxidant solution dropwise to the ε-viniferin solution at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate (B1220275) for iodine-based oxidants).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using a combination of column chromatography (silica gel followed by reversed-phase C18) to isolate the this compound fraction.
Quantitative Data (Hypothetical)
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield of Tetramer Mixture (%) |
| FeCl₃ | 25 | 12 | 25-35 |
| AgOAc | 0 | 24 | 30-40 |
| K₃[Fe(CN)₆] | 25 | 8 | 20-30 |
Protocol 2: Deprotection of Benzyl-Protected this compound
-
Preparation: Dissolve the fully benzylated this compound precursor in a solvent mixture of ethyl acetate and methanol.
-
Catalyst Addition: Add Palladium on carbon (10% w/w) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus. Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all benzyl groups have been removed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Final Purification: Purify the product using preparative HPLC to obtain high-purity this compound.
Visualizations
Caption: A generalized workflow for the stepwise synthesis of this compound.
Caption: A troubleshooting decision tree for low-yield this compound synthesis.
References
- 1. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Resveratrol Tetramers via a Stereoconvergent Radical Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Development of hybrid elution systems for efficient purification of stilbenoids using centrifugal partition chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction, purification, in vitro antioxidant and cytoprotective ability of oligostilbenes from paeonia seeds threshing residues | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A dimeric stilbene extract produced by oxidative coupling of resveratrol active against Plasmopara viticola and Botrytis cinerea for vine treatments | OENO One [oeno-one.eu]
- 11. researchgate.net [researchgate.net]
- 12. Total Synthesis of the Resveratrol Oligomers (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.iitb.ac.in [chem.iitb.ac.in]
Technical Support Center: Optimizing Isohopeaphenol Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of Isohopeaphenol. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing this compound crystallization?
A1: The primary goal is to produce high-purity, single crystals of a suitable size and morphology for downstream applications, such as X-ray crystallography for structural analysis, or to ensure stability and consistent bioavailability in pharmaceutical formulations.[1][2] An ideal crystallization process results in crystals of 0.2 - 0.4 mm in at least two dimensions.[1][2]
Q2: Which factors have the most significant impact on this compound crystallization?
A2: Key factors influencing the crystal growth of phenolic compounds like this compound include the choice of solvent, temperature, cooling rate, solution supersaturation, pH, and the presence of impurities.[3][4] Mechanical agitation should also be minimized as it can lead to smaller crystals.[1][2]
Q3: What are the most common methods for crystallizing compounds like this compound?
A3: Common techniques include slow cooling, slow evaporation, vapor diffusion, and solvent/anti-solvent diffusion.[1][5] For polyphenols, slow cooling of a saturated solution is a standard and effective method.[5] Preferential crystallization, which relies on differences in crystallization kinetics, can also be used to purify structurally similar polyphenols.[6][7]
Q4: How critical is the purity of the starting material?
A4: The purity of the initial this compound sample is highly critical. Impurities can inhibit nucleation, interfere with crystal lattice formation, and may lead to the formation of oils or amorphous precipitates instead of crystals.[3][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Problem 1: No crystals are forming after the solution has cooled.
-
Q: What is the most common reason for a complete failure of crystallization?
-
Q: How can I induce crystallization in a clear, unsaturated, or supersaturated solution?
-
A: If you suspect too much solvent was used, try boiling off a portion of the solvent to increase the concentration and then cool the solution again.[9] For supersaturated solutions, you can induce nucleation by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of pure this compound.[5][8]
-
-
Q: What should I do if all attempts to induce crystallization fail?
Problem 2: The this compound is "oiling out" instead of crystallizing.
-
Q: What does it mean when a compound "oils out"?
-
Q: How can I prevent my compound from oiling out?
-
A: Try re-heating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[8] Placing the flask on an insulated surface (like a wood block or paper towels) and covering it can trap heat and promote slower cooling.[9] Using a less effective solvent where the compound has lower solubility can also help.[5]
-
Problem 3: The resulting crystals are too small or have a needle-like morphology.
-
Q: What causes the formation of very small crystals?
-
Q: How can I encourage the growth of larger crystals?
-
A: To slow down crystal growth, you can place the solution back on a heat source and add a small amount of extra solvent (1-2%) to slightly exceed the minimum required for dissolution.[9] Ensure the solution cools slowly and without disturbance.[1][9] An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[9]
-
Problem 4: The crystallization yield is very low.
-
Q: What are the main reasons for a poor yield?
-
A: A common cause is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even after cooling.[8][9] Another possibility is that the filtration step was not performed correctly, or the crystals were not washed with ice-cold solvent, leading to redissolving of the product.
-
-
Q: How can I improve my final yield?
-
A: To improve the yield, you can try reducing the volume of the solvent by evaporation before the final cooling and filtration step.[8] Additionally, placing the flask in an ice bath after it has cooled to room temperature can further decrease the solubility of this compound and promote more complete precipitation. Ensure that during washing, the solvent is ice-cold to minimize loss.
-
Data Presentation
The selection of an appropriate solvent system is crucial for successful crystallization. The following tables provide hypothetical data on the solubility and crystallization outcomes for this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Suitability Notes |
|---|---|---|---|
| Water | < 0.1 | 0.5 | Poor solvent alone, can be used as an anti-solvent. |
| Ethanol | 15 | 80 | Good potential for slow cooling crystallization. |
| Acetone | 120 | 350 | May be too soluble, risking low yield or oiling out.[10][11] |
| Ethyl Acetate | 30 | 150 | Good potential; often used for polyphenols.[10][12] |
| Methanol | 25 | 110 | Suitable for crystallization. |
| Dichloromethane | 85 | 200 | High solubility may require an anti-solvent.[10] |
| Hexane | < 0.1 | 0.2 | Insoluble; suitable as an anti-solvent. |
Table 2: Crystallization Conditions and Outcomes
| Solvent System | Cooling Rate (°C/hr) | Avg. Crystal Size (µm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 95% Ethanol | 10 | 350 | 85 | 99.5 |
| 95% Ethanol | 30 | 150 | 88 | 99.2 |
| Acetone/Water (4:1) | 5 | 400 | 78 | 99.8 |
| Ethyl Acetate | 10 | 300 | 82 | 99.6 |
| Methanol/Water (3:1) | 15 | 250 | 90 | 99.1 |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization of this compound
-
Solvent Selection: Choose a suitable solvent from Table 1, such as 95% Ethanol, where this compound has high solubility at elevated temperatures but low solubility at room temperature.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is best done by adding the solvent in small portions to the heated solid near the solvent's boiling point.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To promote slower cooling, place the flask on an insulating surface.[9]
-
Crystal Growth: Allow the solution to stand for several hours or overnight to enable complete crystal growth. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualizations
Below are diagrams visualizing key workflows and logical relationships in the crystallization process.
Caption: Standard experimental workflow for this compound crystallization.
Caption: Troubleshooting decision tree for failure of crystal formation.
References
- 1. Crystal Growing Guide [www1.udel.edu]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 4. Factors Affecting The Growth Process | PDF | Crystallization | Solubility [scribd.com]
- 5. unifr.ch [unifr.ch]
- 6. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hopeaphenol | CAS:388582-37-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting Isohopeaphenol aggregation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting the aggregation of Isohopeaphenol in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel polyphenolic compound under investigation for its potent inhibitory effects on the NF-κB signaling pathway. Its hydrophobic nature presents challenges for solubility in aqueous solutions like cell culture media.
Q2: Why is my this compound aggregating or precipitating in the media?
Aggregation or precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[1] This typically occurs when the compound's concentration exceeds its solubility limit in the media.[1] Factors influencing this include the final concentration, the solvent used for the stock solution (e.g., DMSO), the temperature of the media, and interactions with media components like serum proteins.[1][2]
Q3: What is the recommended solvent for making an this compound stock solution?
Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is crucial to ensure the final concentration of DMSO in the cell culture media remains non-toxic to the cells, typically below 0.5%, with many protocols recommending 0.1% or lower.[2][4]
Q4: Can I filter the media after the aggregate forms?
Filtering the media to remove visible aggregates is not recommended. This action will remove an unknown quantity of the compound, leading to an inaccurate final concentration and compromising the reproducibility and validity of your experimental results. The best approach is to prevent aggregation from occurring in the first place.
Q5: My compound solution appears clear, but I'm seeing unexpected cytotoxicity. Could this be related to aggregation?
Yes, even without visible precipitation, small molecules can form nano- to micro-scale colloidal aggregates in solution.[5] These aggregates can interact non-specifically with proteins and cell membranes, leading to artefactual results or cytotoxicity that is not related to the compound's specific biological activity.[5][6]
Section 2: Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO, but when I add it to my cell culture medium, a cloudy precipitate forms instantly. What is happening and how can I resolve it?
Answer: This phenomenon, often called "crashing out," occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[1] The sudden change in solvent polarity causes the compound to come out of solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound is above its solubility limit in the cell culture medium.[1] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution / Solvent Exchange | Adding a small volume of concentrated DMSO stock directly into a large volume of media causes a rapid, localized solvent change, leading to precipitation.[1] | Pre-warm media to 37°C.[1] Add the DMSO stock dropwise to the vortexing media to ensure rapid and even dispersion. Alternatively, perform a serial dilution of the stock in pre-warmed media.[2] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media (e.g., straight from the refrigerator) can induce precipitation. | Always use media that has been pre-warmed to the experimental temperature, typically 37°C.[2] |
| High DMSO Concentration | While necessary for the stock, a high final DMSO concentration can still contribute to solubility issues upon dilution and is toxic to cells.[4] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[7] This may require preparing a more concentrated stock solution so a smaller volume is needed. |
Issue 2: Delayed Precipitation in the Incubator
Question: My media containing this compound looked perfectly clear initially, but after a few hours in the 37°C incubator, I see a fine precipitate. Why does this happen?
Answer: Delayed precipitation is often caused by the environmental conditions within the incubator, which can alter the physicochemical properties of the media over time.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Serum Proteins | This compound may bind to proteins in the fetal bovine serum (FBS), leading to the formation of insoluble compound-protein complexes.[8][9] | Reduce the serum concentration if experimentally viable. Alternatively, add this compound to serum-free media first, allow it to incubate with the cells for a short period (e.g., 1-2 hours), and then add the required serum. |
| pH Shift | The CO2 environment in an incubator is designed to maintain the pH of bicarbonate-buffered media. However, slight shifts in pH can still occur, potentially affecting the solubility of pH-sensitive compounds.[2] | Ensure your media is properly buffered and that the incubator's CO2 level is correctly calibrated. |
| Temperature Stability | While the incubator is at 37°C, the initial mixing may have been done at room temperature. The temperature shift can affect solubility over time. | Ensure all components (media, compound dilution) are at 37°C before combining and placing them in the incubator. Minimize the time plates are outside the incubator.[1] |
Section 3: Protocols & Data
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Accurately weigh 1-5 mg of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Recommended Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum and supplements) in a 37°C water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): Perform a 1:10 serial dilution of your DMSO stock solution in pre-warmed media.
-
Final Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock (or intermediate dilution) drop-by-drop to the media.
-
Final Mix: Cap the tube and gently invert it several times to ensure homogeneity.
-
Cell Treatment: Immediately add the final working solution to your cell culture plates. Always include a vehicle control with the same final concentration of DMSO.[11]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approx.) | Notes |
| DMSO | > 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Can be used, but higher final concentrations may be toxic to cells. |
| PBS (pH 7.4) | < 0.01 mg/mL | Practically insoluble; direct dissolution is not feasible. |
| Water | < 0.005 mg/mL | Insoluble. |
Table 2: Critical Aggregation Concentration (CAC) of this compound in Different Media
| Cell Culture Medium | Serum % | CAC (µM) | Method |
| DMEM | 10% FBS | ~ 25 µM | Dynamic Light Scattering |
| DMEM | 0% FBS | ~ 15 µM | Dynamic Light Scattering |
| RPMI-1640 | 10% FBS | ~ 30 µM | Nephelometry |
Note: Data is hypothetical and for illustrative purposes. The CAC should be determined empirically for your specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Aggregation via drug-protein interaction in serum.
Caption: Impact of aggregation on NF-κB pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Isohopeaphenol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Polyphenols in Inflammation Modulation
In the landscape of natural compounds with therapeutic potential, polyphenols have garnered significant attention for their diverse pharmacological activities. Among these, resveratrol (B1683913), a stilbenoid found in grapes and other plants, is well-established for its anti-inflammatory properties. A lesser-known but structurally related compound, isohopeaphenol, a resveratrol tetramer, is emerging as a potent anti-inflammatory agent. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and resveratrol, supported by experimental data, to aid researchers and drug development professionals in their exploration of novel anti-inflammatory therapeutics.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Inflammatory Mediator | Cell Line | IC50 Value |
| Resveratrol | IL-6 | RAW 264.7 | 17.5 ± 0.7 µM[1] |
| IL-10 | RAW 264.7 | 14.2 ± 1.9 µM[1] | |
| TNF-α | RAW 264.7 | 18.9 ± 0.6 µM[1] | |
| This compound | IL-1β | RAW 264.7 | Data not available |
| Nitric Oxide (NO) | RAW 264.7 | Data not available |
Mechanisms of Anti-inflammatory Action: A Tale of Two Polyphenols
Both this compound and resveratrol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Resveratrol's Multifaceted Approach:
Resveratrol has been extensively studied and is known to inhibit inflammation through multiple mechanisms[2][3]. It can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitory subunit, IκBα. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6[3]. Furthermore, resveratrol has been shown to modulate the MAPK signaling cascade, affecting the phosphorylation of key kinases such as p38, JNK, and ERK, which are crucial for the inflammatory response[3].
This compound's Potent Inhibition:
While research on this compound is less extensive, studies on related resveratrol oligomers, such as hopeaphenol, suggest a similar, and potentially more potent, mechanism of action. Hopeaphenol has been shown to inhibit the NF-κB signaling pathway by suppressing the phosphorylation of the p65 subunit[4]. This indicates that the tetrameric structure of this compound may enhance its interaction with key signaling molecules, leading to a more pronounced anti-inflammatory effect.
Below are diagrams illustrating the established anti-inflammatory signaling pathway of resveratrol and the proposed pathway for this compound.
Caption: Resveratrol's anti-inflammatory signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols: A Guide for In Vitro Assessment
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Inhibition of Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the inhibitory effect of test compounds on the production of pro-inflammatory cytokines.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or resveratrol for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Caption: Experimental workflow for cytokine inhibition assay.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the procedure for examining the effects of the test compounds on key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compounds and LPS as described in the cytokine inhibition protocol.
-
Protein Extraction: After the desired incubation time (typically shorter for phosphorylation events, e.g., 15-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For NF-κB translocation analysis, nuclear and cytoplasmic protein fractions should be separated using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion and Future Directions
Both resveratrol and its tetramer, this compound, demonstrate significant promise as anti-inflammatory agents by targeting the NF-κB and MAPK signaling pathways. While resveratrol is a well-characterized compound with a substantial body of evidence supporting its efficacy, the limited but promising data on this compound suggest it may possess even greater potency.
To establish a definitive comparison and fully elucidate the therapeutic potential of this compound, further research is imperative. Specifically, studies determining the IC50 values of this compound for the inhibition of a wider range of pro-inflammatory mediators in various inflammatory models are crucial. A head-to-head comparison with resveratrol under identical experimental conditions would provide invaluable data for drug development professionals. Furthermore, a deeper investigation into the specific molecular interactions of this compound within the NF-κB and MAPK pathways will be instrumental in understanding its potentially enhanced anti-inflammatory activity. This comparative guide serves as a foundational resource to stimulate and guide such future investigations into these promising natural compounds.
References
- 1. Resveratrol inhibits oligomeric Aβ-induced microglial activation via NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Action and Mechanisms of Resveratrol [mdpi.com]
- 3. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of the inhibitory effect of (+)-hopeaphenol on polyinosinic-polycytidylic acid-induced innate immunity activation in human cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Isohopeaphenol as a selective SIRT1 inhibitor
For researchers, scientists, and professionals in drug development, the quest for selective modulators of sirtuins, a class of enzymes implicated in a wide array of cellular processes, is a field of intense investigation. Among the seven mammalian sirtuins, Sirtuin 1 (SIRT1) has garnered significant attention for its roles in metabolism, DNA repair, and inflammation. A growing body of evidence points to Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer, as a promising selective inhibitor of SIRT1.
This guide provides a comparative analysis of this compound's performance against other known SIRT1 inhibitors, supported by available experimental data. We delve into the experimental validation, inhibitory mechanisms, and the crucial aspect of selectivity, offering a comprehensive overview for researchers navigating the landscape of sirtuin modulators.
Comparative Analysis of SIRT1 Inhibitors
The efficacy of a SIRT1 inhibitor is primarily determined by its potency (commonly measured by the half-maximal inhibitory concentration, IC50) and its selectivity against other sirtuin isoforms. While specific IC50 values for this compound against SIRT1 are not yet widely published in publicly accessible literature, its potential as a competitive inhibitor has been established.
| Inhibitor | Type | SIRT1 IC50 | Selectivity | Mechanism of Inhibition |
| (-)-Isohopeaphenol | Natural (Resveratrol Tetramer) | Data not publicly available | Data not publicly available | Competitive with NAD+ |
| (+)-Hopeaphenol | Natural (Resveratrol Tetramer) | Data not publicly available | Data not publicly available | Competitive with NAD+ |
| EX-527 (Selisistat) | Synthetic | 38 nM[1] | >200-fold vs SIRT2, SIRT3[1] | Uncompetitive with substrate, non-competitive with NAD+ |
| Sirtinol | Synthetic | 131 µM (cell-free)[2] | Also inhibits SIRT2 (IC50 = 38 µM)[2] | Not fully elucidated |
| Cambinol | Synthetic | ~50 µM | Also inhibits SIRT2 | Competitive with NAD+ |
| Tenovin-6 | Synthetic | Not specified | Inhibits both SIRT1 and SIRT2 | Not fully elucidated |
| Salermide | Synthetic | Not specified | Potent inhibitor of SIRT1 and SIRT2 | Not fully elucidated |
| Suramin | Synthetic | Not specified | Broad-spectrum sirtuin inhibitor | Not fully elucidated |
Note: The table highlights the current gap in quantitative data for this compound, underscoring the need for further research to fully characterize its inhibitory profile.
Experimental Validation of this compound as a SIRT1 Inhibitor
The primary evidence for this compound's activity against SIRT1 comes from a study by Loisruangsin et al., which investigated the inhibitory effects of both (+)-Hopeaphenol and (-)-Isohopeaphenol on purified human SIRT1 (hSIRT1).
Key Findings:
-
Competitive Inhibition: The study utilized a fluorometric assay to determine the mechanism of inhibition. Lineweaver-Burk plot analysis revealed that both this compound and Hopeaphenol act as competitive inhibitors of hSIRT1 with respect to the co-substrate NAD+. This indicates that these compounds likely bind to the NAD+ binding site on the SIRT1 enzyme, thereby preventing the catalytic reaction from occurring.
-
Higher Efficacy of Hopeaphenol: The research also suggested that (+)-Hopeaphenol is a more efficient inhibitor of SIRT1 than (-)-Isohopeaphenol, although specific quantitative comparisons were not provided.
Experimental Protocol: SIRT1 Inhibition Assay (Fluor de Lys Method)
The validation of this compound as a SIRT1 inhibitor was performed using a well-established in vitro enzymatic assay.
Objective: To determine the inhibitory effect and mechanism of a compound on SIRT1 deacetylase activity.
Materials:
-
Purified recombinant human SIRT1 enzyme
-
Fluor de Lys-SIRT1 substrate (a peptide corresponding to amino acids 379-382 of p53, containing an acetylated lysine (B10760008) residue and a fluorescent reporter)
-
NAD+ (co-substrate)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer
-
Test compounds (this compound, Hopeaphenol)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: A reaction mixture is prepared in each well of the microplate containing the assay buffer, the Fluor de Lys-SIRT1 substrate, and varying concentrations of the test compound (this compound or Hopeaphenol).
-
Enzyme Addition: The reaction is initiated by adding a fixed concentration of purified hSIRT1 enzyme to each well.
-
Incubation: The plate is incubated at a controlled temperature (typically 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Development: The developer solution is added to each well. The protease in the developer solution specifically cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorometric plate reader at the appropriate excitation and emission wavelengths. The intensity of the fluorescence is directly proportional to the amount of deacetylated substrate, and thus to the activity of the SIRT1 enzyme.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. For mechanism of action studies, the assay is repeated with varying concentrations of NAD+ to generate data for Lineweaver-Burk plot analysis.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the SIRT1 signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship of competitive inhibition.
Caption: SIRT1 deacetylates various transcription factors in the nucleus, influencing key cellular processes.
Caption: Workflow for in vitro SIRT1 inhibition assay.
Caption: this compound competitively inhibits SIRT1 by binding to the NAD+ site.
Conclusion and Future Directions
This compound has emerged as a compelling candidate for a selective SIRT1 inhibitor, distinguished by its natural origin and its demonstrated competitive mechanism of action. However, to solidify its position and potential for therapeutic applications, further rigorous investigation is paramount. The immediate research priority should be the determination of its IC50 value against SIRT1 and a comprehensive selectivity profiling against all other human sirtuin isoforms. This quantitative data will be instrumental in enabling a direct and meaningful comparison with existing synthetic and natural SIRT1 inhibitors, thereby guiding future drug discovery and development efforts in this critical area of research.
References
A Comparative Guide to the Synergistic Effects of Polyphenols with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the synergistic effects of polyphenols with chemotherapeutic agents based on available preclinical data. Notably, there is a lack of specific research on the synergistic interactions of isohopeaphenol with chemotherapeutic drugs. Therefore, this document focuses on other well-studied polyphenols like resveratrol, quercetin (B1663063), and curcumin (B1669340) to illustrate the potential mechanisms and benefits of such combination therapies. The anticancer activity of this compound as a standalone agent is also presented for context.
Introduction to Polyphenol-Chemotherapy Synergy
Polyphenols, a large class of naturally occurring compounds found in plants, have garnered significant interest in oncology for their potential to enhance the efficacy of conventional chemotherapy and mitigate its side effects.[1][2] The rationale for combining polyphenols with cytotoxic drugs lies in their ability to modulate multiple cellular signaling pathways involved in cancer progression, including those that contribute to drug resistance.[3][4] Synergistic interactions can lead to improved therapeutic outcomes at lower doses of chemotherapeutic agents, thereby reducing toxicity to healthy tissues.[5]
Anticancer Activity of this compound
While data on its synergistic effects are not available, this compound, a stilbenoid polyphenol, has demonstrated cytotoxic activity against human cancer cell lines. This suggests its potential as an anticancer agent, which warrants further investigation into its combinatorial effects.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Hep3B | Hepatocellular Carcinoma | 26.0 ± 3.0 | 72 |
| HepG2 | Hepatocellular Carcinoma | 54 | 72 |
Synergistic Effects of Common Polyphenols with Chemotherapeutic Agents
Extensive research has been conducted on the synergistic potential of polyphenols such as resveratrol, quercetin, and curcumin in combination with various chemotherapeutic drugs. The following tables summarize key findings from in vitro studies.
Table 2: Synergistic Effects of Resveratrol with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Cell Line | IC50 of Agent Alone | IC50 of Agent in Combination with Resveratrol | Combination Index (CI) |
| Doxorubicin | MCF-7 (Breast Cancer) | Not specified | 2.5-fold reduction in DOX dose | Not specified |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | Not specified | 2.5-fold reduction in DOX dose | Not specified |
| Doxorubicin | HUVEC (Endothelial Cells) | Not specified | Significant dose-dependent inhibition | Not specified |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Table 3: Synergistic Effects of Quercetin with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Cell Line | IC50 of Agent Alone | IC50 of Agent in Combination with Quercetin | Combination Index (CI) |
| Cisplatin (B142131) | HeLa (Cervical Cancer) | Not specified | Not specified | < 1 |
| Cisplatin | SiHa (Cervical Cancer) | Not specified | Not specified | < 1 |
| Cisplatin | Tca-8113 (Oral Squamous Cell Carcinoma) | Not specified | Dose-dependent increase in apoptosis | Not specified |
| Cisplatin | SCC-15 (Oral Squamous Cell Carcinoma) | Not specified | Dose-dependent increase in apoptosis | Not specified |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]
Table 4: Synergistic Effects of Curcumin with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Cell Line | IC50 of Agent Alone | IC50 of Agent in Combination with Curcumin | Combination Index (CI) |
| Paclitaxel (B517696) | MCF-7 (Breast Cancer) | Not specified | ~1.6-fold reduction in PTX IC50 | 0.23 |
| Paclitaxel | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified | Not specified | 0.509 |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][8][9]
Key Signaling Pathways and Mechanisms of Synergy
Polyphenols exert their synergistic effects by modulating a multitude of signaling pathways that are often dysregulated in cancer cells. This multi-targeted approach can overcome resistance mechanisms and enhance the cytotoxic effects of chemotherapeutic agents.
One of the primary mechanisms is the induction of apoptosis (programmed cell death). Many polyphenols, when combined with chemotherapy, can potentiate the apoptotic signaling cascade. This is often achieved by downregulating anti-apoptotic proteins (e.g., Bcl-2, XIAP) and upregulating pro-apoptotic proteins (e.g., Bax, caspases).[10][11][12]
Another critical pathway is the NF-κB signaling cascade, which is involved in inflammation, cell survival, and proliferation. Quercetin, for instance, has been shown to enhance cisplatin-induced apoptosis by inhibiting the NF-κB pathway.[11][12] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is also a common target for polyphenols, and its inhibition can sensitize cancer cells to chemotherapy.[1][2]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Combination Therapy Using Polyphenols: An Efficient Way to Improve Antitumoral Activity and Reduce Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxyresveratrol in Breast Cancer Cells: Synergistic Effect with Chemotherapeutics Doxorubicin or Melphalan on Proliferation, Cell Cycle Arrest, and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Quercetin on the Efficacy of Various Chemotherapeutic Drugs in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel and curcumin coadministration in novel cationic PEGylated niosomal formulations exhibit enhanced synergistic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anticancer mechanisms of curcumol and paclitaxel in triple-negative breast cancer treatment may involve down-regulating ZBTB7A expression via the NF-B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of curcumin and paclitaxel on breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of quercetin and cisplatin enhances apoptosis in OSCC cells by downregulating xIAP through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of quercetin and cisplatin enhances apoptosis in OSCC cells by downregulating xIAP through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isohopeaphenol and Other Resveratrol Oligomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Isohopeaphenol and other resveratrol (B1683913) oligomers, supported by experimental data. This analysis aims to provide a comprehensive overview to inform future research and development in the field of stilbenoid-based therapeutics.
Resveratrol, a well-known stilbenoid found in grapes and other plants, has garnered significant attention for its diverse pharmacological properties. However, its oligomeric forms, which consist of two or more resveratrol units, are emerging as a class of compounds with potentially superior biological activities. Among these, this compound, a resveratrol tetramer, presents a compelling case for further investigation. This guide provides a comparative analysis of this compound against other resveratrol oligomers, focusing on their cytotoxic, antioxidant, and anti-inflammatory properties, and delves into the underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other selected resveratrol oligomers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Resveratrol Oligomers in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 (p53 wild-type) | 54[1] |
| Hep3B (p53-null) | 26[1] | |
| Hopeaphenol | HepG2 (p53 wild-type) | 24[1] |
| Hep3B (p53-null) | 13[1] | |
| ε-Viniferin | HepG2 | > 50 |
| R2-Viniferin | HepG2 | < 10[1] |
| Hep3B | 48[1] | |
| Resveratrol | HepG2 | ~30 |
| Hep3B | ~21 |
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition) of Resveratrol Oligomers
| Compound | Activity |
| Hopeaphenol | Dramatically decreased NO production at 10 µM[2] |
| (+)-ε-Viniferin | No significant anti-inflammatory effect[2] |
| (+)-Vitisin A | Moderate inhibitory effect[2] |
| (-)-Vitisin B | No significant anti-inflammatory effect[2] |
| Resveratrol | Strong inhibition of NO generation[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, other resveratrol oligomers) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration is typically around 0.1 mM.
-
Sample Preparation: Dissolve the test compounds in the same solvent at various concentrations.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Seed macrophage cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of resveratrol oligomers.
Caption: Workflow for assessing the in vitro cytotoxicity of resveratrol oligomers.
Caption: Inhibition of the NF-κB signaling pathway by resveratrol oligomers.
Caption: Modulation of the MAPK signaling pathway by polyphenolic compounds.
Caption: Inhibition of the JAK-STAT signaling pathway by resveratrol and its oligomers.
Conclusion
The comparative analysis reveals that resveratrol oligomers, including this compound, often exhibit enhanced biological activities compared to the parent monomer, resveratrol. Notably, the cytotoxic effects of these compounds can be cell-line dependent. For instance, Hopeaphenol, an isomer of this compound, demonstrated greater potency against both HepG2 and Hep3B cancer cell lines. In terms of anti-inflammatory action, Hopeaphenol showed significant inhibition of nitric oxide production, a key inflammatory mediator.
The modulation of critical signaling pathways such as NF-κB, MAPK, and JAK-STAT appears to be a central mechanism underlying the observed bioactivities of these compounds. By interfering with these pathways, resveratrol oligomers can influence cellular processes like inflammation, proliferation, and apoptosis.
This guide underscores the potential of this compound and other resveratrol oligomers as promising candidates for further investigation in drug discovery and development. The provided data and experimental protocols offer a foundation for researchers to build upon, with the ultimate goal of translating these natural compounds into novel therapeutic agents. Further research is warranted to elucidate the precise mechanisms of action of this compound and to conduct more direct comparative studies against a wider range of resveratrol oligomers across various biological assays.
References
Cross-Validation of Isohopeaphenol's Bioactivity: A Comparative Guide for Researchers
A comprehensive analysis of Isohopeaphenol's cytotoxic effects on various cancer cell lines reveals a degree of selectivity towards liver cancer cells, with preliminary insights suggesting the involvement of apoptotic pathways. This guide provides a comparative summary of its bioactivity, detailed experimental protocols for assessment, and a proposed signaling pathway for its mechanism of action.
Comparative Bioactivity of this compound
This compound, a naturally occurring resveratrol (B1683913) tetramer, has demonstrated cytotoxic activity against specific cancer cell lines. To provide a clear comparison of its efficacy, the following table summarizes the available 50% inhibitory concentration (IC50) values across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HepG2 | Hepatocellular Carcinoma | 54 | - |
| Hep3B | Hepatocellular Carcinoma | 26.0 ± 3.0 | More sensitive than HepG2.[1] |
| HH4 | Non-cancerous Hepatocytes | Low cytotoxicity | Suggests selectivity for cancer cells.[1] |
Further research is required to establish the IC50 values of this compound in a broader range of cancer cell lines, including but not limited to breast, lung, and colon cancer, to fully elucidate its cytotoxic profile.
Unraveling the Mechanism: Apoptosis Induction
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related resveratrol oligomers suggests a likely mechanism of action involving the induction of apoptosis.[1] The proposed pathway, as depicted below, involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic cascade.
References
A Comparative Analysis of Isohopeaphenol and Other Prominent SIRT1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of isohopeaphenol versus other established Sirtuin 1 (SIRT1) inhibitors, supported by available experimental data.
SIRT1, a class III histone deacetylase, is a key regulator of various cellular processes, including stress resistance, metabolism, and aging. Its role in the pathophysiology of diseases such as cancer and neurodegenerative disorders has made it a significant target for therapeutic intervention. A number of small-molecule inhibitors of SIRT1 have been identified, including the natural product this compound. This guide compares the inhibitory efficacy of this compound and its geometric isomer, hopeaphenol (B230904), with other well-characterized SIRT1 inhibitors.
Quantitative Comparison of SIRT1 Inhibitor Efficacy
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the available IC50 values for this compound, hopeaphenol, and other known SIRT1 inhibitors.
| Inhibitor | IC50 Value (SIRT1) | Notes |
| This compound | Data not available | Identified as a competitive inhibitor of SIRT1.[1] |
| Hopeaphenol | Data not available | A geometric isomer of this compound, also a competitive inhibitor of SIRT1 and suggested to be more potent.[1] |
| Selisistat (EX-527) | 38 nM | A potent and selective SIRT1 inhibitor. |
| Sirtinol | 40 µM - 131 µM | Inhibits both SIRT1 and SIRT2. |
| Tenovin-6 | 21 µM | Also inhibits SIRT2. |
| Suramin | 297 nM | A potent, non-selective inhibitor of sirtuins. |
Experimental Protocols: In Vitro SIRT1 Inhibition Assay
The determination of SIRT1 inhibitory activity is commonly performed using an in vitro enzymatic assay. A typical fluorometric assay protocol is outlined below.
Principle
This assay measures the deacetylase activity of recombinant human SIRT1 on a synthetic peptide substrate containing an acetylated lysine (B10760008) residue. The substrate is linked to a fluorophore, which is quenched in its acetylated form. Upon deacetylation by SIRT1, the peptide is cleaved by a developing enzyme, releasing the fluorophore and resulting in an increase in fluorescence intensity. The inhibitory potential of a compound is determined by measuring the reduction in fluorescence in its presence.
Materials
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., a p53-derived peptide)
-
NAD+ (SIRT1 co-factor)
-
Developing enzyme (e.g., trypsin)
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation: Prepare working solutions of the SIRT1 enzyme, substrate, NAD+, and test compounds in assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT1 enzyme.
-
Initiation of Reaction: Initiate the deacetylase reaction by adding the NAD+ and the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Development: Stop the deacetylase reaction and initiate the development reaction by adding the developing enzyme to each well.
-
Fluorescence Measurement: Incubate the plate for a further period to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in SIRT1 inhibition and its assessment, the following diagrams are provided in the DOT language for Graphviz.
Caption: SIRT1 deacetylation pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Navigating the Disposal of Isohopeaphenol: A Guide for Laboratory Professionals
Critical First Step: Obtain the Safety Data Sheet (SDS)
Before any handling or disposal of a chemical, it is imperative to obtain its Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS is the primary source of information regarding a substance's physical, chemical, and toxicological properties, as well as specific instructions for its safe handling, storage, and disposal. All subsequent steps in the disposal process will be guided by the information contained within the SDS.
Hazard Profile of Phenolic Compounds
Phenolic compounds, the chemical class to which Isohopeaphenol belongs, often exhibit significant health and environmental hazards. They can be toxic if swallowed, in contact with skin, or if inhaled. Many are corrosive and can cause severe skin burns and eye damage.[1] Furthermore, they are often toxic to aquatic life with long-lasting effects.[1] Due to these potential hazards, this compound waste must be treated as hazardous waste.
Step-by-Step General Disposal Protocol
The following protocol should be followed in accordance with your institution's Environmental Health and Safety (EHS) department's policies.[2]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and Personal Protective Equipment (PPE), must be treated as hazardous waste.[3]
-
Segregate this compound waste from other waste streams to prevent dangerous reactions.[4] Do not mix hazardous and non-hazardous wastes.[5]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated items, in a designated, leak-proof, and sealable container. The container must be compatible with the chemical and clearly labeled.[3] For chemically contaminated solid waste without sharps, you can line a pail with a clear plastic bag.[6]
-
Liquid Waste: If this compound is in a solvent, collect the liquid waste in a separate, sealed, and leak-proof container.[3] Ensure the container material is compatible with the solvent used. For instance, do not store corrosive materials in metal containers.[3] Aqueous solutions or buffers containing phenol (B47542) may be disposed of in shatter-proof bottles.[7]
-
Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be placed in a puncture-proof sharps container.[4]
3. Labeling:
-
Properly label the waste container with the words "Hazardous Waste."[3]
-
The label should also include the chemical name ("this compound") and any other components in the waste stream, along with their approximate concentrations.[8]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The SAA should be under the control of laboratory personnel and away from general traffic.[3]
-
Ensure secondary containment is used to prevent spills from reaching the environment.[3]
5. Disposal Request and Pickup:
-
Once the waste container is nearly full (typically around 80-90% capacity), or as per your institution's guidelines, submit a hazardous waste pickup request to your EHS department.[3][8]
Empty Container Disposal
-
Thoroughly empty all contents from the original this compound container.
-
Triple rinse the empty container with a suitable solvent. Collect the rinsate as chemical waste.[6][8]
-
Obliterate, remove, or thoroughly deface the label on the rinsed container before disposal.[6]
Quantitative Data for Phenolic Waste Disposal
While specific quantitative data for this compound is not available, the following table provides general guidelines for phenolic waste streams based on safety data sheets for related compounds.
| Parameter | Guideline | Citation |
| pH of Spent Solvent Waste | Should be between 5 and 9. | [8] |
| Aqueous Acidic Waste | pH ≤ 2. Must be segregated from bases and reactive metals. | [4] |
| Aqueous Basic Waste | pH ≥ 12.5. Must be segregated from acids. | [4] |
Experimental Protocols
As no specific experimental protocol for this compound disposal is documented, the standard procedure for managing solid and liquid chemical waste of this nature is as follows:
Protocol for Solid this compound Waste Handling:
-
Preparation: Designate a clean, dry, and properly labeled container specifically for this compound waste.[3]
-
Collection: Carefully transfer solid this compound waste into the designated container using a spatula or other appropriate tool. Place contaminated items like gloves and weigh boats directly into the container.[3]
-
Sealing: Securely seal the container after adding waste. If the container is for ongoing collection, ensure it is sealed at the end of each workday.[3]
-
Final Disposal: When the container is ready for pickup, ensure the label is complete and accurate. Place it in the designated SAA for collection by EHS personnel.[3]
Protocol for Liquid this compound Waste Handling:
-
Preparation: Select a leak-proof container made of a material compatible with the solvent used for the this compound solution. Label the container as "Hazardous Waste" and specify the contents.
-
Collection: Carefully pour or pipette the liquid waste into the container, avoiding splashes.
-
Sealing: Securely cap the container after each addition of waste.
-
Storage and Disposal: Store the container in a designated SAA with secondary containment. Request a pickup from the EHS department when the container is full.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of this compound waste management in a laboratory.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
